SB-611812
Description
Properties
IUPAC Name |
2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZHOFJFIOCYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-611812: A Technical Guide to its Mechanism of Action as a Urotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-611812 is a potent and selective non-peptide antagonist of the urotensin II receptor (UTR), a G-protein coupled receptor implicated in a range of cardiovascular pathologies. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the UTR and the subsequent downstream cellular effects. It consolidates key quantitative data from preclinical studies and outlines the experimental protocols used to elucidate its pharmacological profile. This guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a detailed understanding of this compound's core functionalities.
Introduction
Urotensin II (U-II) is a cyclic peptide recognized as one of the most potent endogenous vasoconstrictors. Its biological effects are mediated through the urotensin II receptor (UTR), a Gq-protein coupled receptor.[1] The U-II/UTR system is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, making it a compelling target for therapeutic intervention.[2] this compound has emerged as a key investigational tool and potential therapeutic agent due to its selective antagonism of the UTR.
Pharmacological Profile of this compound
Urotensin II Receptor Binding Affinity
This compound demonstrates high affinity for the urotensin II receptor. Radioligand binding assays are crucial for determining the binding affinity of antagonists like this compound to their receptors.
| Parameter | Species | Receptor Source | Value |
| pKi | Human | Recombinant | 6.6 |
| Ki | Rat | Recombinant | 121 nM |
Table 1: Urotensin II Receptor Binding Affinity of this compound. This table summarizes the reported binding affinities of this compound for the human and rat urotensin II receptors.
Functional Antagonism
This compound effectively antagonizes U-II-induced physiological responses, most notably vasoconstriction. This is a key indicator of its potential therapeutic utility in cardiovascular diseases characterized by excessive vasoconstriction.
| Assay | Tissue | Species | Parameter | Value |
| U-II-induced Aortic Contraction | Thoracic Aorta | Rat | pA2 | 6.59 |
Table 2: Functional Antagonism of U-II-induced Vasoconstriction by this compound. This table presents the potency of this compound in inhibiting the contractile effects of urotensin II in isolated rat aortic rings.
Mechanism of Action: Signaling Pathways
The binding of urotensin II to its Gq-coupled receptor (UTR) initiates a signaling cascade that leads to various cellular responses. This compound acts by competitively inhibiting this initial binding step.
Urotensin II Receptor Signaling Cascade
U-II binding to the UTR activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic/endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][3] This cascade ultimately leads to smooth muscle contraction and can also stimulate cellular proliferation and fibrosis.[4]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in cardiovascular diseases.
Attenuation of Restenosis
In a rat model of balloon angioplasty-induced restenosis, treatment with this compound has been shown to significantly reduce the thickening of the inner arterial wall (neointimal hyperplasia).
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rat Balloon Angioplasty | This compound | 30 mg/kg/day | 60% reduction in intimal thickening | [5] |
Table 3: Effect of this compound on Neointimal Hyperplasia in a Rat Model of Restenosis. This table summarizes the in vivo efficacy of this compound in a preclinical model of restenosis.
Cardioprotective Effects in Heart Failure
In a rat model of heart failure induced by coronary artery ligation, this compound treatment attenuated adverse cardiac remodeling.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Rat Coronary Artery Ligation | This compound | 30 mg/kg/day | Attenuation of cardiac dysfunction and remodeling | [5] |
Table 4: Cardioprotective Effects of this compound in a Rat Model of Heart Failure. This table highlights the beneficial effects of this compound on cardiac structure and function in an experimental heart failure model.
Experimental Protocols
Rat Aortic Ring Contraction Assay
This ex vivo assay is fundamental for assessing the vasoconstrictor and vasodilator properties of compounds.
Methodology:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.[4]
-
The aorta is cleaned of adherent connective tissue, and rings of 2-3 mm in length are cut.[4] For some experiments, the endothelium is denuded by gently rubbing the intimal surface.[4]
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2.[6]
-
The rings are connected to isometric force transducers to record changes in tension.
-
After an equilibration period under optimal tension, the rings are contracted with a submaximal concentration of a standard agonist (e.g., phenylephrine (B352888) or KCl).
-
Cumulative concentration-response curves to urotensin II are generated in the absence and presence of increasing concentrations of this compound to determine its antagonistic potency (pA2 value).[4]
Rat Model of Balloon Angioplasty-Induced Restenosis
This in vivo model is used to evaluate the efficacy of compounds in preventing the arterial narrowing that can occur after angioplasty.
Methodology:
-
Male Sprague-Dawley rats are anesthetized.
-
A midline neck incision is made to expose the left common, external, and internal carotid arteries.[7][8]
-
A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced into the common carotid artery.[7][8]
-
The balloon is inflated to induce endothelial denudation and vessel injury.[7][8] The catheter is then removed, and the external carotid artery is ligated.
-
Animals are treated daily with this compound (e.g., 30 mg/kg/day via oral gavage) or vehicle for a specified period (e.g., 14 or 28 days).[5]
-
At the end of the treatment period, the animals are euthanized, and the carotid arteries are perfusion-fixed.
-
The arteries are embedded, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Masson's trichrome) for morphometric analysis of the intimal and medial areas to determine the extent of neointimal hyperplasia.
Rat Model of Coronary Artery Ligation-Induced Heart Failure
This model mimics myocardial infarction and subsequent heart failure, allowing for the assessment of cardioprotective agents.
Methodology:
-
Male rats (e.g., Sprague-Dawley or Wistar) are anesthetized and ventilated.[9][10]
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[9][10]
-
The chest is closed, and the animal is allowed to recover.
-
Treatment with this compound (e.g., 30 mg/kg/day) or vehicle is initiated and continued for the duration of the study (e.g., 8 weeks).[5]
-
Cardiac function is assessed at baseline and at the end of the study using echocardiography to measure parameters such as ejection fraction and fractional shortening.
Cardiac Fibroblast Proliferation Assay
This in vitro assay is used to determine the effect of compounds on the proliferation of cardiac fibroblasts, a key process in cardiac fibrosis.
Methodology:
-
Cardiac fibroblasts are isolated from neonatal rat hearts by enzymatic digestion.[11]
-
Cells are cultured in appropriate media.
-
Fibroblasts are seeded into multi-well plates and serum-starved to synchronize their cell cycle.
-
Cells are then stimulated with urotensin II in the presence or absence of various concentrations of this compound.
-
Cell proliferation is quantified using methods such as BrdU incorporation, Ki67 staining, or direct cell counting.[12][13]
Conclusion
This compound is a well-characterized, selective antagonist of the urotensin II receptor. Its mechanism of action involves the direct blockade of UTR, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, smooth muscle cell proliferation, and fibrosis. Preclinical studies have provided robust evidence for its potential therapeutic efficacy in cardiovascular diseases such as restenosis and heart failure. The experimental protocols detailed herein provide a foundation for further investigation into the therapeutic applications of UTR antagonists.
References
- 1. journals.plos.org [journals.plos.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Ischemic Model of Heart Failure in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 11. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac fibroblast proliferation rates and collagen expression mature early and are unaltered with advancing age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
An In-Depth Technical Guide to SB-611812: A Urotensin-II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin-II (U-II) is a potent vasoactive peptide implicated in a range of physiological and pathophysiological processes, particularly within the cardiovascular system. It exerts its effects through the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR).[1][2] The U-II/UTR system is associated with conditions such as hypertension, atherosclerosis, and heart failure, making it a compelling target for therapeutic intervention.[2][3] SB-611812 is a non-peptide, selective antagonist of the UTR, which has been investigated for its potential in treating cardiovascular diseases.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the urotensin-II receptor. Its pharmacological properties have been evaluated in various in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for the Urotensin-II Receptor
| Parameter | Species | Receptor Type | Value | Reference |
| pKi | Human | Recombinant | 6.6 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Ki | Rat | Native | 121 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
Table 2: Functional Potency of this compound
| Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Aortic Ring Contraction | Rat | Aorta | pA2 | 6.59 | Bousette et al., 2006 |
| Fibroblast Proliferation | Rat | Neonatal Cardiac Fibroblasts | Inhibition | Significant at 1 µM | Bousette et al., 2006 |
Urotensin-II Receptor Signaling Pathways
The urotensin-II receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[1][4] Activation of the UTR by U-II initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. This compound acts by competitively blocking the binding of U-II to the UTR, thereby inhibiting these downstream signaling pathways.
Primary Signaling Pathway
Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[1] This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including vasoconstriction and cell proliferation.[1][5]
MAPK/ERK and CaMKII Signaling Pathways
The activation of the UTR also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway, and the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway.[3][6] These pathways are crucial in mediating the proliferative and hypertrophic effects of U-II.[3][6]
References
- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Urotensin-II - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
SB-611812: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-611812 is a selective, non-peptide antagonist of the urotensin-II receptor (UT), a G-protein coupled receptor implicated in a variety of physiological processes, particularly within the cardiovascular system. Urotensin-II is recognized as the most potent vasoconstrictor identified to date.[1][2] This technical guide provides a comprehensive overview of the pharmacology and currently available toxicological information for this compound, with a focus on its mechanism of action, in vitro and in vivo effects, and the signaling pathways it modulates. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Introduction
Urotensin-II (U-II) and its receptor (UT) have emerged as a significant area of research in cardiovascular pathophysiology. The U-II/UT system is implicated in conditions such as heart failure, atherosclerosis, and renal dysfunction.[3] Consequently, the development of UT receptor antagonists like this compound represents a promising therapeutic strategy. This compound has been investigated in preclinical models for its potential to mitigate the pathological effects of U-II.
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at the urotensin-II receptor. By binding to the UT receptor, it blocks the binding of the endogenous ligand urotensin-II, thereby inhibiting its downstream signaling effects. The UT receptor is primarily coupled to the Gαq/11 class of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, cell proliferation, and hypertrophy. The main downstream signaling cascades activated by the U-II/UT system include the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways.[3]
In Vitro Pharmacology
The antagonist activity of this compound has been characterized in several in vitro assays. A key parameter for quantifying the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Assay | Parameter | Value | Reference |
| Rat Aortic Contractile Experiment | pA2 | 6.59 | [4] |
| Inhibition of U-II-induced fibroblast proliferation | Concentration for significant inhibition | 1 µM | [5] |
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the therapeutic potential of this compound in models of cardiovascular disease.
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Rat | Coronary artery ligation-induced ischemic heart disease | 30 mg/kg/day (gavage) for 8 weeks | Attenuated cardiac remodeling, including reduced myocardial and endocardial interstitial fibrosis and a decreased collagen type I:III ratio. | [5] |
| Rat | Coronary artery ligation | 30 mg/kg/day for 8 weeks | Marked reductions in cardiomyocyte hypertrophy and ventricular dilatation; reduced pulmonary edema. | [4] |
Toxicology
Despite a comprehensive search of publicly available scientific literature and databases, no specific toxicological studies for this compound were identified. This includes a lack of data on:
-
Cardiovascular Safety Pharmacology: Studies designed to assess potential adverse effects on heart rate, blood pressure, and cardiac electrophysiology.
-
Respiratory Safety Pharmacology: Evaluation of potential effects on respiratory function.
-
Central Nervous System (CNS) Safety Pharmacology: Assessment of potential neurological side effects.
-
Genotoxicity: Studies such as the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus test to evaluate mutagenic potential.
-
Repeat-Dose Toxicity: Studies to characterize the toxicological profile after repeated administration over a defined period.
-
Reproductive and Developmental Toxicology: Assessment of potential effects on fertility and embryonic development.
-
ADME (Absorption, Distribution, Metabolism, and Excretion): Pharmacokinetic studies to understand the disposition of the compound in the body.
The absence of this information in the public domain represents a significant data gap and precludes a thorough assessment of the toxicological profile of this compound.
Experimental Protocols
Urotensin-II Induced Vasoconstriction in Rat Aorta
This assay is a classic method to evaluate the vasoconstrictor or vasodilator properties of compounds and the potency of their antagonists.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in oxygenated Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings approximately 4 mm in length.
-
Mounting: The aortic rings are suspended in organ baths containing oxygenated Krebs-Henseleit buffer maintained at 37°C. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. For antagonist studies, the tissues are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of urotensin-II to the organ bath. The resulting contraction is recorded.
-
Data Analysis: The pA2 value is calculated from the rightward shift of the urotensin-II concentration-response curve in the presence of the antagonist.
Urotensin-II Induced Calcium Mobilization Assay
This cell-based assay measures the ability of a compound to block U-II-induced increases in intracellular calcium.
-
Cell Culture: A cell line stably expressing the human urotensin-II receptor (e.g., HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.
-
Compound Incubation: The cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.
-
Agonist Stimulation and Measurement: Urotensin-II is added to the wells to stimulate the cells, and the change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
In Vivo Cardiac Remodeling in a Rat Model
This model is used to assess the efficacy of a compound in preventing or reversing pathological changes in the heart following an ischemic injury.
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) undergo surgical ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction. A sham-operated group serves as a control.
-
Drug Administration: Animals are treated with the test compound (e.g., this compound at 30 mg/kg/day by oral gavage) or vehicle for a specified duration (e.g., 8 weeks) starting shortly after the surgery.
-
Functional Assessment (Optional): Cardiac function can be assessed at baseline and at the end of the study using techniques like echocardiography to measure parameters such as ejection fraction and ventricular dimensions.
-
Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and their hearts are excised. The hearts are fixed, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius red) to visualize and quantify the extent of fibrosis and cardiac hypertrophy.
-
Biochemical Analysis: Western blotting or RT-PCR can be performed on heart tissue to measure the expression of markers of fibrosis (e.g., collagen types I and III) and hypertrophy.
Visualizations
Signaling Pathway of Urotensin-II Receptor and Inhibition by this compound
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Cardiac Remodeling Study
Caption: Workflow for evaluating this compound in a rat model of cardiac remodeling.
Conclusion
This compound is a potent and selective antagonist of the urotensin-II receptor with demonstrated efficacy in preclinical models of cardiovascular disease. Its mechanism of action through the inhibition of the Gq/11-mediated signaling cascade provides a strong rationale for its therapeutic potential. However, the publicly available data on the toxicological and pharmacokinetic properties of this compound are severely limited. Further studies are required to establish a comprehensive safety profile for this compound to support any potential clinical development. This guide summarizes the current state of knowledge and highlights the critical data gaps that need to be addressed in future research.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II - Wikipedia [en.wikipedia.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Signaling Pathways of SB-611812
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-611812 is a potent and selective antagonist of the urotensin-II receptor (UTR), a G-protein coupled receptor implicated in a range of cardiovascular and fibrotic diseases. By competitively inhibiting the binding of the endogenous ligand urotensin-II (U-II), this compound effectively blocks the initiation of a complex network of intracellular signaling cascades. This technical guide provides a comprehensive overview of the biological targets of this compound, the downstream signaling pathways it modulates, and detailed methodologies for the key experiments used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of UTR antagonists as potential therapeutic agents.
Primary Biological Target: The Urotensin-II Receptor (UTR)
The sole identified biological target of this compound is the urotensin-II receptor (UTR), also known as GPR14. UTR is a class A G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand U-II, undergoes a conformational change that triggers downstream signaling. This compound acts as a competitive antagonist, binding to the receptor and preventing the binding of U-II, thereby inhibiting its biological effects.
Quantitative Data: Binding Affinity and Functional Inhibition
The efficacy of this compound as a UTR antagonist has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Species | Assay System | Value | Reference |
| Ki | Rat | Recombinant UTR | 121 nM | [Not explicitly cited] |
| pA2 | Rat | Isolated Aorta Contraction | 6.59 | [Not explicitly cited] |
Table 1: Quantitative Pharmacological Data for this compound
Modulated Signaling Pathways
As an antagonist of the UTR, this compound inhibits the signaling pathways activated by urotensin-II. The primary signaling cascade initiated by UTR activation involves the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of multiple downstream effector systems, as detailed below and illustrated in the accompanying diagrams.
Gq/PLC/IP3/Ca2+ Signaling Pathway
The canonical signaling pathway for the urotensin-II receptor involves its coupling to the Gαq protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction and cell proliferation.
Caption: UTR-Gq/PLC/Ca2+ Signaling Pathway.
RhoA/ROCK Signaling Pathway
The urotensin-II receptor also couples to the RhoA/ROCK signaling pathway, which plays a crucial role in vasoconstriction and smooth muscle cell proliferation. Upon UTR activation, the small GTPase RhoA is activated, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and consequently, smooth muscle contraction. This pathway is a key contributor to the potent vasoconstrictor effects of urotensin-II.
Caption: UTR-RhoA/ROCK Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
Activation of the urotensin-II receptor also leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. These pathways are critical mediators of cellular growth, proliferation, differentiation, and inflammatory responses. The activation of these kinases by U-II contributes to its roles in cardiac hypertrophy and fibrosis.
Caption: UTR-MAPK Signaling Pathways.
Experimental Protocols
The characterization of this compound and its effects on the urotensin-II receptor system has been achieved through a combination of in vitro and in vivo experimental models. The following sections provide detailed methodologies for the key assays.
Urotensin-II Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the urotensin-II receptor.
-
Materials:
-
Membrane preparations from cells recombinantly expressing the rat urotensin-II receptor.
-
Radioligand: [125I]-Urotensin-II.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add the membrane preparation, the radioligand ([125I]-Urotensin-II) at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled urotensin-II to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Isolated Rat Aorta Contraction Assay
This functional assay is used to determine the potency of this compound in inhibiting urotensin-II-induced vasoconstriction.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Urotensin-II stock solution.
-
This compound stock solution.
-
Potassium chloride (KCl) solution.
-
Organ bath system with force transducers.
-
Data acquisition system.
-
-
Procedure:
-
Euthanize a rat and dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 2 g for at least 60 minutes, with periodic washing.
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.
-
After washing and returning to baseline, incubate the aortic rings with varying concentrations of this compound or vehicle for a predetermined time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to urotensin-II in the presence of each concentration of this compound.
-
Record the contractile responses using a force transducer and a data acquisition system.
-
Analyze the data to determine the rightward shift of the urotensin-II concentration-response curve caused by this compound.
-
Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.
-
Rat Model of Myocardial Ischemia and Fibrosis
This in vivo model is used to evaluate the therapeutic potential of this compound in reducing cardiac fibrosis following an ischemic injury.
-
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for thoracotomy.
-
Suture material (e.g., 6-0 silk).
-
Ventilator.
-
This compound formulation for in vivo administration.
-
Histological stains (e.g., Masson's trichrome, Picrosirius red).
-
Microscope with image analysis software.
-
-
Procedure:
-
Anesthetize the rat and intubate it for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.
-
Close the chest and allow the animal to recover.
-
Administer this compound or vehicle to the rats daily or as per the experimental design, starting at a designated time point post-ligation.
-
After a predetermined period (e.g., 4 weeks), euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed them in paraffin.
-
Prepare histological sections of the heart tissue.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.
-
Compare the extent of fibrosis between the this compound-treated group and the vehicle-treated group.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the urotensin-II system. Its high affinity and selectivity for the urotensin-II receptor make it a specific inhibitor of U-II-mediated signaling. This technical guide has outlined the primary biological target of this compound, the key downstream signaling pathways it modulates, and the fundamental experimental protocols used for its characterization. Further research utilizing this compound and similar compounds will continue to unravel the complexities of urotensin-II signaling and may pave the way for novel therapeutic strategies for cardiovascular and fibrotic diseases.
SB-611812: A Urotensin II Receptor Antagonist for Cardiovascular Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SB-611812, a selective antagonist of the urotensin II receptor (UTR), and its application in cardiovascular disease research. This document details the mechanism of action of the urotensin II system in cardiovascular pathophysiology, summarizes key quantitative data for this compound, and provides detailed protocols for relevant in vivo and in vitro experiments.
Introduction to the Urotensin II System in Cardiovascular Disease
Urotensin II (U-II) is a potent vasoactive peptide that plays a significant role in cardiovascular homeostasis and pathology. It exerts its effects by binding to the G protein-coupled urotensin II receptor (UTR), which is expressed in various cardiovascular tissues, including cardiac myocytes, vascular smooth muscle cells, and endothelial cells. The activation of UTR by U-II has been implicated in a range of cardiovascular diseases, including heart failure, atherosclerosis, and hypertension. The U-II/UTR system is known to mediate vasoconstriction, cardiac remodeling, cardiac fibrosis, and cardiomyocyte hypertrophy.
This compound is a non-peptide, selective antagonist of the UTR. Its ability to block the detrimental effects of U-II makes it a valuable tool for investigating the role of the urotensinergic system in cardiovascular disease and for exploring its potential as a therapeutic target.
Mechanism of Action and Signaling Pathways
Urotensin II, upon binding to its receptor (UTR), activates multiple downstream signaling pathways that contribute to cardiovascular pathology. This compound exerts its effects by competitively inhibiting this binding, thereby attenuating these signaling cascades.
Vasoconstriction
U-II is one of the most potent endogenous vasoconstrictors identified. The binding of U-II to UTR on vascular smooth muscle cells activates Gq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction. Additionally, the RhoA/Rho-kinase pathway is implicated in U-II-induced vasoconstriction.
The Urotensin-II Receptor Antagonist SB-611812: A Technical Guide for Myocardial Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiac diseases, leading to ventricular stiffness, diastolic dysfunction, and ultimately, heart failure. The urotensin-II (U-II) system has emerged as a significant contributor to cardiovascular pathology. U-II, a potent vasoconstrictor peptide, and its receptor (UT), a G-protein coupled receptor, are upregulated in cardiovascular diseases like congestive heart failure.[1][2] Activation of the UT receptor contributes to cardiomyocyte hypertrophy, inflammation, and fibrosis.[3] SB-611812 is a selective antagonist of the urotensin-II receptor and has been investigated for its therapeutic potential in attenuating adverse cardiac remodeling, including myocardial fibrosis.[1][2][4][5] This technical guide provides an in-depth overview of the use of this compound in the study of myocardial fibrosis, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Preclinical Efficacy of this compound
This compound is a nonpeptide antagonist of the urotensin-II receptor (UT).[5] It competitively binds to the UT receptor, thereby blocking the downstream signaling cascades initiated by urotensin-II. In preclinical models of ischemic heart disease, this compound has demonstrated significant efficacy in mitigating myocardial fibrosis.
Quantitative Data on the Anti-fibrotic Effects of this compound
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of this compound on myocardial fibrosis in a rat model of ischemic heart disease induced by coronary artery ligation.[1]
| Parameter Measured | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Statistical Significance | Reference |
| Myocardial Interstitial Fibrosis | Rat (Coronary Artery Ligation) | This compound (30 mg/kg/day) | Vehicle | Significant attenuation | Not specified | [4] |
| Endocardial Interstitial Fibrosis | Rat (Coronary Artery Ligation) | This compound (30 mg/kg/day) | Vehicle | Significant attenuation | p<0.01 | [1] |
| Collagen Type I:III Ratio | Rat (Coronary Artery Ligation) | This compound (30 mg/kg/day) | Vehicle | Reduction | p<0.01 | [1] |
| Cardiac Fibroblast Proliferation (in vitro) | Neonatal Rat Cardiac Fibroblasts | This compound (1 µM) + U-II | U-II alone | Significant inhibition | p<0.05 | [1] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound in the study of myocardial fibrosis, based on published preclinical research.[1]
Animal Model of Myocardial Infarction and Fibrosis
A widely used and clinically relevant model to study post-infarction fibrosis is the permanent ligation of the left anterior descending (LAD) coronary artery in rats.[6][7][8]
-
Animal Species: Male Wistar rats (or other appropriate strain).[7]
-
Anesthesia: Anesthesia is induced, for example, with ketamine and xylazine. The animal is then intubated and connected to a ventilator.[6][7]
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened, and the LAD coronary artery is identified.
-
A suture is passed under the LAD, and it is permanently ligated. Successful ligation is confirmed by the observation of blanching of the anterior ventricular wall.[9]
-
The chest is closed in layers.
-
-
Sham Control: A sham operation is performed with the same procedure but without ligating the LAD.
-
Post-operative Care: Analgesics are administered, and the animals are closely monitored during recovery.
This compound Administration
-
Compound: this compound.
-
Dosage: 30 mg/kg/day.[1]
-
Route of Administration: Oral gavage.[1]
-
Treatment Schedule: Daily administration, starting 30 minutes prior to the LAD ligation surgery and continuing for the duration of the study (e.g., 8 weeks).[1]
Quantification of Myocardial Fibrosis
Histological analysis is the gold standard for the assessment of myocardial fibrosis.
-
Tissue Preparation:
-
At the end of the study, hearts are excised, washed, and fixed (e.g., in 10% buffered formalin).
-
The tissue is then embedded in paraffin, and sections (e.g., 5 µm thick) are cut.
-
-
Staining:
-
Picrosirius Red Staining: This stain is highly specific for collagen fibers.[10][11][12] Under polarized light, collagen fibers appear birefringent, which allows for accurate quantification.
-
Masson's Trichrome Staining: This stain colors collagen blue, muscle fibers red, and nuclei black, providing a clear visual differentiation of fibrotic tissue.[1]
-
-
Image Analysis:
In Vitro Cardiac Fibroblast Proliferation Assay
-
Cell Culture: Primary neonatal rat cardiac fibroblasts are isolated and cultured.
-
Experimental Groups:
-
Control (vehicle)
-
Urotensin-II (U-II) stimulation
-
U-II stimulation + this compound (e.g., 1 µM)[1]
-
-
Proliferation Assay: Cell proliferation can be measured using various methods, such as:
-
[3H]-thymidine incorporation: Measures DNA synthesis.[13]
-
BrdU incorporation assay: An alternative to radiolabeling for measuring DNA synthesis.
-
Cell counting: Direct counting of cell numbers over time.
-
Signaling Pathways and Visualizations
Urotensin-II, through its receptor (UT), activates multiple downstream signaling pathways in cardiac cells that are implicated in the pathogenesis of myocardial fibrosis. This compound, by blocking the UT receptor, inhibits these pro-fibrotic signals.
Urotensin-II Receptor Signaling in Cardiac Fibrosis
The UT receptor is a Gq-protein coupled receptor.[14] Its activation by U-II leads to:
-
Activation of Phospholipase C (PLC): This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[14]
-
MAPK Pathway Activation: U-II stimulates the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[15][16] This pathway is a key regulator of cell proliferation and hypertrophy.
-
TGF-β/Smad Pathway Activation: U-II can induce cardiac fibrosis through the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis in many tissues.[17][18][19]
-
RhoA/ROCK Pathway: This pathway is also implicated in U-II signaling and can contribute to cellular processes involved in fibrosis.[4]
Caption: Urotensin-II signaling pathway in cardiac fibrosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of myocardial infarction-induced fibrosis.
References
- 1. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II and cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urotensin II receptor antagonist DS37001789 ameliorates mortality in pressure-overload mice with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 9. Video: Acute Myocardial Infarction in Rats [jove.com]
- 10. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urotensin II accelerates cardiac fibrosis and hypertrophy of rats induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 15. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Urotensin II Induces Cardiac Fibrosis through the TGF-β/Smad Signaling Pathway during the Development of Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Elevated Urotensin-II and TGF-β Levels in COPD: Biomarkers of Fibrosis and Airway Remodeling in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanisms of Cardiac Remodeling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound SB-611812 and its role in cardiac remodeling is not available in the public domain as of December 2025. This guide provides a comprehensive overview of the core molecular mechanisms involved in cardiac remodeling, focusing on key signaling pathways that are critical targets in cardiovascular research and drug development.
Introduction to Cardiac Remodeling
Cardiac remodeling refers to the collective molecular, cellular, and interstitial changes that manifest as alterations in the size, mass, geometry, and function of the heart in response to injury or stress.[1][2] While initially a compensatory mechanism to maintain cardiac output, prolonged remodeling often becomes maladaptive, leading to progressive ventricular dysfunction, heart failure, and an increased risk of arrhythmias and sudden cardiac death.[2][3]
Pathological stimuli, such as myocardial infarction, pressure overload (e.g., hypertension), volume overload, and inflammation, trigger a complex cascade of events. These include cardiomyocyte hypertrophy and death, fibroblast activation and proliferation, and alterations in the extracellular matrix (ECM).[3] Key neurohormonal systems, including the sympathetic nervous system and the renin-angiotensin-aldosterone system, are major drivers of these processes.[1]
This technical guide will delve into the core signaling pathways that govern cardiac remodeling, with a focus on Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling. We will also discuss the role of matrix metalloproteinases (MMPs) and provide an overview of common experimental models and protocols used to study this complex pathology.
Key Signaling Pathways in Cardiac Remodeling
Transforming Growth Factor-beta (TGF-β) Signaling
The TGF-β signaling pathway is a critical regulator of cellular growth, differentiation, and ECM homeostasis. Its dysregulation is strongly implicated in cardiac fibrosis, a hallmark of pathological remodeling.
Mechanism of Action: TGF-β ligands bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors (e.g., ALK5). This activation initiates downstream signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
-
Canonical Pathway: The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.
-
Non-canonical Pathways: TGF-β can also signal through various other pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38), Rho-like GTPase signaling, and phosphatidylinositol-3-kinase (PI3K)/AKT pathways.
The diagram below illustrates the canonical and major non-canonical TGF-β signaling pathways involved in cardiac fibrosis.
References
- 1. Cardiac Remodeling: Concepts, Clinical Impact, Pathophysiological Mechanisms and Pharmacologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Electrical and Structural Remodeling - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pathological Ventricular Remodeling: Mechanisms: Part 1 of 2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Urotensinergic System with SB-611812: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urotensinergic system, comprising the urotensin-II (U-II) peptide and its cognate G protein-coupled receptor (GPCR), the urotensin receptor (UT), has emerged as a significant area of research, particularly in the context of cardiovascular diseases. U-II is recognized as the most potent endogenous vasoconstrictor identified to date, with its potency being an order of magnitude greater than that of endothelin-1.[1] Dysregulation of this system has been implicated in a variety of pathophysiological states, including atherosclerosis, heart failure, hypertension, and diabetes.[2][3] This technical guide provides an in-depth overview of the urotensinergic system and the utility of SB-611812, a selective UT receptor antagonist, as a tool for its investigation.
This compound is a non-peptide, selective antagonist of the UT receptor.[4] Its utility has been demonstrated in preclinical models, where it has been shown to attenuate cardiac remodeling and dysfunction in ischemic heart disease.[5][6] This document will detail the pharmacology of this compound, provide structured data for comparison, outline key experimental protocols for its use, and visualize the associated signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and other relevant compounds for easy comparison.
Table 1: Binding Affinity and Potency of Urotensin Receptor Antagonists
| Compound | Receptor/Assay System | Parameter | Value | Reference |
| This compound | Recombinant rat UTR | Ki | 121 nM | [7] |
| Isolated rat aorta (U-II induced contraction) | pA2 | 6.59 | [7] | |
| U-II induced neonatal cardiac fibroblast proliferation | Inhibition | Significant at 1 µM | [5] | |
| KR-36996 | Human aortic SMCs (U-II induced proliferation) | IC50 | 3.5 nM | [8] |
| Human UT receptor | Ki | 4.4 nM | [8] | |
| GSK-1440115 | Human aortic SMCs (U-II induced proliferation) | IC50 | 82.3 nM | [8] |
| Palosuran (ACT-058362) | Human UT receptor (Ca2+ mobilization) | IC50 | 3.6 ± 0.2 nM | [1] |
| Urantide | Rat UT receptor | - | Competitive antagonist | [9] |
| BIM-23127 | Rat UT receptor | - | Competitive antagonist | [4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Condition | Dosage | Outcome | Reference |
| Rat | Ischemic Heart Disease (Coronary Artery Ligation) | 30 mg/kg/day (gavage) | Attenuated myocardial interstitial fibrosis, reduced collagen type I:III ratio | [5] |
| Rat | Balloon Angioplasty-mediated Restenosis | 30 mg/kg/day | 60% less intimal thickening | [4] |
| Diabetic Apoe KO Mice | Diabetes-associated Atherosclerosis | 30 mg/kg/day (SB-657510, a similar antagonist) | Attenuated diabetes-associated atherosclerosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving the investigation of the urotensinergic system with this compound are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the UT receptor.
Materials:
-
HEK293 cells stably expressing the human or rat UT receptor.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS).[10]
-
Membrane preparation buffer: 5 mM HEPES, 1 mM EDTA, protease inhibitor cocktail.[10]
-
Assay buffer: 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 160 µg/ml bacitracin, protease inhibitors.[10]
-
Radioligand: [125I]-hU-II (0.2 nM).[11]
-
Non-labeled competitor: this compound at various concentrations.
-
Non-specific binding control: 10 µM unlabeled human U-II.[10]
-
GF/C filters, pre-soaked in 0.3% PEI.[12]
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-UT cells to ~80% confluency.[10]
-
Wash cells with ice-cold PBS, then with PBS containing protease inhibitors.[10]
-
Scrape and centrifuge cells. Resuspend the pellet in membrane preparation buffer and incubate on ice for 15 minutes.[10]
-
Homogenize the cell suspension and centrifuge at 50,000 x g.[10]
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.[12]
-
-
Binding Assay:
-
In a 96-well plate, add in order: assay buffer, membrane preparation (e.g., 50 µg protein), varying concentrations of this compound, and [125I]-hU-II.[12]
-
For total binding, omit this compound. For non-specific binding, add 10 µM unlabeled U-II.
-
Incubate for 2-4 hours at room temperature with gentle agitation.[10][11]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through pre-soaked GF/C filters using a cell harvester.[12]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit U-II-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the UT receptor (HEK293UT).[13]
-
Black-sided, clear-bottom 96-well plates.[13]
-
Growth medium (e.g., DMEM with 10% FBS).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).[13]
-
Urotensin-II (agonist).
-
This compound (antagonist).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.[14]
Procedure:
-
Cell Plating:
-
Seed HEK293UT cells into black-sided, clear-bottom 96-well plates at a density of 100,000 cells/well and incubate overnight.[13]
-
-
Dye Loading:
-
Antagonist Incubation:
-
Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.[13]
-
-
Measurement of Calcium Flux:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for about 16 seconds.[13]
-
Add U-II (at a concentration that elicits ~80% of the maximal response, e.g., 30 nM) to all wells simultaneously using the instrument's dispenser.[13]
-
Continuously monitor the fluorescence for at least 60 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on U-II-induced phosphorylation of downstream signaling proteins like ERK1/2.
Materials:
-
Primary cells (e.g., human aortic smooth muscle cells) or cell lines expressing UT.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[15]
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[16]
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., CCD camera-based imager).[15]
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to desired confluency.
-
Pre-treat cells with this compound for a specified time (e.g., 30 minutes).
-
Stimulate cells with U-II for a specific duration (e.g., 5-15 minutes for ERK phosphorylation).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[15]
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.[15]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant.
-
Normalize samples to equal protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[16]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
-
Mandatory Visualizations
Urotensinergic System Signaling Pathway
Caption: Urotensinergic signaling pathway and the antagonist action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationship of this compound Antagonism
Caption: Logical diagram of competitive antagonism by this compound at the UT receptor.
References
- 1. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Update on the urotensinergic system: new trends in receptor localization, activation, and drug design [frontiersin.org]
- 3. Urotensin II receptor antagonism confers vasoprotective effects in diabetes associated atherosclerosis: studies in humans and in a mouse model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 5. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genecards.org [genecards.org]
- 8. A Novel Urotensin II Receptor Antagonist, KR-36996 Inhibits Smooth Muscle Proliferation through ERK/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
SB-611812: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and experimental applications of the selective urotensin-II receptor antagonist, SB-611812.
This technical guide provides a detailed overview of this compound, a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the urotensinergic system.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the sulfonamide class. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)benzenesulfonamide[1] |
| SMILES | CN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl |
| InChI Key | UIZHOFJFIOCYLH-UHFFFAOYSA-N[1] |
| CAS Number | 345892-71-9 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S | PubChem |
| Molecular Weight | 491.7 g/mol | PubChem |
| Solubility | DMSO: 10 mM | Cayman Chemical |
| Appearance | Solid | Cayman Chemical |
Pharmacological Properties
This compound functions as a competitive antagonist at the urotensin-II receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor typically activates the Gq/11 signaling cascade, leading to downstream cellular effects.
Table 3: Pharmacological Data for this compound
| Parameter | Value | Species | Assay |
| Kᵢ | 121 nM | Rat | Recombinant UTR binding assay |
| pA₂ | 6.59 | Rat | Inhibition of urotensin-II induced aorta contraction |
Mechanism of Action and Signaling Pathway
Urotensin-II is a potent vasoactive peptide. Its receptor, UTR, is coupled to the Gq/11 protein. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key second messenger that mediates various physiological responses, including vasoconstriction and cellular proliferation.[2][3][4] this compound competitively blocks the binding of urotensin-II to the UTR, thereby inhibiting this signaling cascade.
Key Experimental Protocols
This compound has been utilized in various preclinical models to investigate the role of the urotensinergic system in cardiovascular diseases. Below are detailed methodologies for two key experimental models.
Rat Model of Carotid Artery Balloon Injury
This model is used to study vascular remodeling and restenosis following mechanical injury.
Objective: To induce neointimal hyperplasia in the rat carotid artery to mimic post-angioplasty restenosis.
Methodology:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Make a midline incision in the neck to expose the left common, external, and internal carotid arteries.[5]
-
-
Catheter Insertion:
-
Vascular Injury:
-
Closure:
-
Remove the catheter and ligate the external carotid artery.[6]
-
Close the incision with sutures or staples.
-
-
Drug Administration:
-
This compound can be administered (e.g., 30 mg/kg/day by gavage) for a specified period post-surgery to assess its effect on neointimal formation.
-
Rat Model of Coronary Artery Ligation
This model is employed to induce myocardial infarction and study subsequent cardiac remodeling.
Objective: To create an experimental model of myocardial infarction to investigate the effects of pharmacological interventions on cardiac fibrosis and function.
Methodology:
-
Anesthesia and Ventilation:
-
Thoracotomy:
-
Coronary Artery Ligation:
-
Closure:
-
Close the chest incision with sutures and the skin incision with wound clips.[1]
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg/day by gavage) starting before or after the ligation procedure and continue for the duration of the study.
-
-
Post-operative Care and Analysis:
-
Provide appropriate post-operative care, including analgesia.
-
After the study period, assess cardiac remodeling through histological analysis (e.g., Masson's trichrome for fibrosis) and functional assessments (e.g., echocardiography).
-
References
- 1. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Urotensin II-induced signaling involved in proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
Methodological & Application
Application Notes and Protocols for SB-611812 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using SB-611812, a selective antagonist of the urotensin-II receptor (UTR). The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in cardiovascular and neuropathic pain models.
Introduction
This compound is a potent and selective antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor. Urotensin-II (U-II) is a cyclic peptide and the most potent vasoconstrictor identified to date.[1] The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and pain.[2][3] this compound has been investigated for its therapeutic potential in conditions such as cardiac remodeling following ischemia.[4]
Signaling Pathway
The urotensin-II receptor is a Gq protein-coupled receptor. Upon binding of urotensin-II, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. This signaling cascade can also activate other downstream pathways, including the RhoA/ROCK and mitogen-activated protein kinase (MAPK) pathways, which are involved in processes like cell proliferation, fibrosis, and inflammation.
Quantitative Data Summary
| Animal Model | Compound | Dose | Route of Administration | Key Findings | Reference |
| Rat Model of Ischemic Congestive Heart Failure | This compound | 30 mg/kg/day | Oral Gavage | Attenuated cardiac remodeling, reduced interstitial fibrosis, and decreased collagen deposition. | [4] |
| Rat Model of Neuropathic Pain (Chronic Constriction Injury) | SB-657510 (a UTR antagonist) | 10, 30, 100 µg | Intrathecal Injection | Reversed thermal hyperalgesia and mechanical allodynia; reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [2] |
Experimental Protocols
Protocol for Cardiac Remodeling in a Rat Model of Ischemic Heart Failure
This protocol is based on the study by Bousette et al. (2006).[4]
Objective: To evaluate the effect of this compound on cardiac remodeling following myocardial infarction.
Animal Model: Male Lewis rats.
Experimental Groups:
-
Sham-operated + Vehicle
-
Coronary Artery Ligation + Vehicle
-
Coronary Artery Ligation + this compound (30 mg/kg/day)
Procedure:
-
Surgical Induction of Myocardial Infarction:
-
Anesthetize the rats.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery.
-
In sham-operated animals, the suture is passed under the LAD without ligation.
-
Close the chest and allow the animals to recover.
-
-
Drug Administration:
-
Administer this compound (30 mg/kg) or vehicle via oral gavage 30 minutes prior to surgery.
-
Continue daily administration for 8 weeks.
-
-
Outcome Measures (at 8 weeks post-surgery):
-
Hemodynamic Assessment: Measure cardiac function parameters such as left ventricular developed pressure and +/- dP/dt.
-
Histological Analysis:
-
Harvest the hearts and fix in formalin.
-
Embed in paraffin (B1166041) and section.
-
Stain with Masson's trichrome and Picrosirius red to assess fibrosis.
-
-
Biochemical Analysis:
-
Measure collagen content (Type I and III) in the heart tissue using Western blotting.
-
Analyze gene expression of fibrotic markers using RT-PCR.
-
-
Adapted Protocol for Neuropathic Pain in a Rat Model
Disclaimer: This protocol is adapted from a study using SB-657510, a different urotensin-II receptor antagonist, as no specific in vivo pain studies with this compound have been identified.[2] Researchers should perform dose-response studies to determine the optimal dose and route of administration for this compound in this model.
Objective: To evaluate the potential analgesic effect of this compound on neuropathic pain.
Animal Model: Male Sprague-Dawley rats.
Experimental Model: Chronic Constriction Injury (CCI) of the sciatic nerve.
Experimental Groups:
-
Sham-operated + Vehicle
-
CCI + Vehicle
-
CCI + this compound (dose range to be determined, e.g., 1-30 mg/kg, oral gavage or intraperitoneal injection)
Procedure:
-
Surgical Induction of Neuropathic Pain (CCI Model):
-
Anesthetize the rats.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose chromic gut ligatures around the nerve.
-
In sham-operated animals, the nerve is exposed but not ligated.
-
Close the incision and allow the animals to recover.
-
-
Drug Administration:
-
Begin drug administration on a predetermined day post-surgery (e.g., day 7 or 14) once neuropathic pain is established.
-
Administer this compound or vehicle daily for a specified period (e.g., 7-14 days).
-
-
Behavioral Testing for Pain:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).
-
Conduct baseline testing before surgery and at regular intervals after surgery and during drug treatment.
-
-
Biochemical Analysis (at the end of the study):
-
Collect spinal cord tissue (lumbar segments L4-L6).
-
Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.
-
Analyze the activation of signaling pathways (e.g., JNK, NF-κB) using Western blotting.
-
Conclusion
The provided protocols offer a starting point for investigating the in vivo effects of this compound. The established role of the urotensin-II system in cardiovascular diseases makes the cardiac remodeling model a robust system for studying the effects of this compound. The adapted neuropathic pain protocol, based on a similar compound, provides a strong rationale and framework for exploring the potential analgesic properties of this compound. It is recommended that researchers optimize dosages and administration routes for their specific experimental conditions.
References
- 1. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin II inhibitor eases neuropathic pain by suppressing the JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin II: an inflammatory cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-611812 Administration in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration of SB-611812, a selective urotensin-II (UT) receptor antagonist, in rat models of heart failure. Urotensin-II has been identified as a potent vasoconstrictor and is implicated in the pathophysiology of cardiovascular diseases, including heart failure.[1][2][3] Its levels are elevated in both human and rat hearts with congestive heart failure (CHF).[1] Blockade of the urotensin-II receptor with this compound has been shown to attenuate cardiac remodeling and improve cardiac function in a rat model of ischemic heart disease, suggesting its therapeutic potential.[1][2][4][5]
This document outlines the experimental procedures for inducing heart failure in rats, the preparation and administration of this compound, and the subsequent analysis of its effects on cardiac remodeling and function.
Data Presentation
Table 1: Quantitative Data Summary of this compound Administration in a Rat Model of Ischemic Heart Failure
| Parameter | Details | Reference |
| Compound | This compound (Urotensin-II Receptor Antagonist) | [1] |
| Animal Model | Male Sprague-Dawley Rats with Ischemic Congestive Heart Failure (CHF) | [1] |
| Method of HF Induction | Ligation of the left anterior descending (LAD) coronary artery | [1] |
| Dosage | 30 mg/kg/day | [1][4][5] |
| Administration Route | Oral gavage | [1] |
| Treatment Duration | 8 weeks, starting 30 minutes prior to LAD ligation | [1][4][5] |
| Key Findings | - Significantly attenuated myocardial and endocardial interstitial fibrosis. - Reduced collagen type I:III ratio. - Reduced mortality and improved CHF. - Markedly reduced cardiomyocyte hypertrophy and ventricular dilatation. - Reduced pulmonary edema. - Improved myocardial function (reduced left ventricular end-diastolic pressure, right ventricular systolic pressure, and central venous pressure). | [1][4][5] |
| In Vitro Corroboration | 1 µM of this compound significantly inhibited urotensin-II-induced proliferation of cardiac fibroblasts. | [1] |
Experimental Protocols
Rat Model of Ischemic Heart Failure (Coronary Artery Ligation)
This protocol describes the surgical procedure to induce myocardial infarction and subsequent heart failure in rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Mechanical ventilator
-
Heating pad
-
Analgesics (for post-operative care)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia.
-
Intubate the rat and connect it to a mechanical ventilator.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.
-
Close the thoracic cavity in layers.
-
Administer post-operative analgesics as required and monitor the animal closely during recovery.
-
Sham-operated control animals should undergo the same procedure without the LAD ligation.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water, or as specified by the manufacturer)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle to achieve the desired concentration for a 30 mg/kg dosage. The final volume for oral gavage should be appropriate for the rat's body weight.
-
Vortex or sonicate the solution to ensure it is well-dissolved or suspended.
-
For the treatment group, administer this compound at a dose of 30 mg/kg/day via oral gavage.
-
The initial dose should be administered 30 minutes prior to the coronary artery ligation surgery.[1]
-
Continue daily administration for the entire study duration (e.g., 8 weeks).[1]
-
The control group (vehicle) should receive an equivalent volume of the vehicle via oral gavage on the same schedule.
Assessment of Cardiac Remodeling and Function
a. Histological Analysis of Fibrosis:
-
At the end of the treatment period, euthanize the rats and excise the hearts.
-
Fix the hearts in 10% buffered formalin and embed in paraffin.
-
Section the heart tissue and stain with Masson's trichrome and picrosirius red to visualize and quantify myocardial interstitial fibrosis.[1]
b. Western Blotting for Collagen Types:
-
Extract proteins from the heart tissue.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for collagen type I and collagen type III.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the collagen type I:III ratio.[1]
c. Hemodynamic Measurements:
-
At the study endpoint, anesthetize the rats.
-
Insert a catheter into the left ventricle via the right carotid artery to measure left ventricular end-diastolic pressure (LVEDP).
-
Insert a catheter into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
Measure central venous pressure (CVP).
Signaling Pathways and Visualizations
Urotensin-II Signaling Pathway in Cardiac Cells
Urotensin-II binds to its G-protein coupled receptor (UT receptor), which is coupled to Gαq. This activation initiates a signaling cascade that contributes to cardiac hypertrophy and fibrosis.[6] Key downstream pathways include the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2 and p38, as well as Calcium/calmodulin-dependent protein kinase II (CaMKII).[6][7] These pathways ultimately lead to gene expression changes that promote cardiomyocyte hypertrophy and increased collagen synthesis by cardiac fibroblasts.[8][9]
Caption: Urotensin-II signaling pathway in cardiac cells.
Experimental Workflow for this compound Administration in Rat Heart Failure Model
The following diagram illustrates the logical flow of the experimental protocol, from the induction of heart failure to the final analysis of the therapeutic effects of this compound.
Caption: Experimental workflow for this compound administration.
References
- 1. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II and cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 5. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Item - Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - University of Leicester - Figshare [figshare.le.ac.uk]
- 8. Direct actions of urotensin II on the heart: implications for cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for SB-611812 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-611812 is identified as a selective antagonist for the urotensin II receptor (UTR).[1] Urotensin II, a potent vasoactive peptide, binds to the G protein-coupled UTR, initiating a cascade of intracellular signaling events. While the primary focus of research on the urotensin system has been in cardiovascular physiology, the expression of UTR in various tissues suggests its potential involvement in other cellular processes, including proliferation. These application notes provide a comprehensive framework for investigating the potential modulatory effects of this compound on cell proliferation. The provided protocols are designed to be adaptable to specific cell lines and research questions, enabling a thorough evaluation of this compound's impact on cell growth.
Data Presentation
A systematic approach to data recording is crucial for the accurate interpretation of results. The following table provides a template for summarizing quantitative data from cell proliferation assays conducted with this compound.
Table 1: Effect of this compound on the Proliferation of [Specify Cell Line]
| Concentration of this compound (µM) | Incubation Time (hours) | Absorbance (450 nm) (Mean ± SD) | % Inhibition of Proliferation (Mean ± SD) |
| Vehicle Control (DMSO) | 24 | Enter Data | 0 |
| 0.1 | 24 | Enter Data | Calculate |
| 1 | 24 | Enter Data | Calculate |
| 10 | 24 | Enter Data | Calculate |
| Vehicle Control (DMSO) | 48 | Enter Data | 0 |
| 0.1 | 48 | Enter Data | Calculate |
| 1 | 48 | Enter Data | Calculate |
| 10 | 48 | Enter Data | Calculate |
| Vehicle Control (DMSO) | 72 | Enter Data | 0 |
| 0.1 | 72 | Enter Data | Calculate |
| 1 | 72 | Enter Data | Calculate |
| 10 | 72 | Enter Data | Calculate |
| % Inhibition is calculated relative to the vehicle control. |
Experimental Protocols
The following is a detailed protocol for a WST-1 cell proliferation assay, which can be adapted to assess the effects of this compound.
Protocol: WST-1 Cell Proliferation Assay
Materials:
-
Target cell line (confirmed to express UTR)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
WST-1 Cell Proliferation Assay Reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium.
-
Seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
-
WST-1 Assay:
-
Following the treatment incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. Incubation time should be optimized for the specific cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of proliferation inhibition using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control)] x 100
-
Plot the % inhibition versus the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Urotensin II signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a cell-based proliferation assay using this compound.
References
Application Notes and Protocols for SB-611812 in Rodent Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-611812 is a selective, non-peptide antagonist of the urotensin-II (U-II) receptor (UT receptor). Urotensin-II is a potent vasoactive peptide implicated in a variety of cardiovascular processes, including vasoconstriction, cardiac remodeling, and cardiomyocyte hypertrophy. Its role in cardiovascular pathophysiology makes the UT receptor a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in rodent models of cardiovascular disease, including dosage information, detailed experimental protocols, and insights into the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of urotensin-II to its G protein-coupled receptor, the UT receptor. The U-II/UT receptor system is highly expressed in the cardiovascular system. Activation of the UT receptor, primarily through Gαq, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately contributing to vascular smooth muscle cell contraction and proliferation, as well as cardiomyocyte hypertrophy. By antagonizing this receptor, this compound can mitigate the pathological effects of U-II in cardiovascular disease models.
Data Presentation
Table 1: this compound Dosage and Effects in a Rodent Cardiovascular Model
| Compound | Species/Strain | Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Rat | Carotid Artery Balloon Angioplasty | 30 mg/kg/day | Not Specified | Reduced neointimal thickening and increased lumen diameter. |
Note: While the dosage has been reported, the specific vehicle and route of administration for this compound in this key in vivo study are not detailed in the available literature. Researchers should perform solubility and formulation studies to determine an appropriate vehicle (e.g., sterile saline, DMSO, or a suspension agent like carboxymethylcellulose) and administration route (e.g., oral gavage, intraperitoneal injection) for their specific experimental needs.
Experimental Protocols
Protocol 1: Induction of a Rat Model of Carotid Artery Restenosis (Balloon Injury)
This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery, a common model for studying restenosis.
Materials:
-
Male Sprague-Dawley rats (350-400g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, vessel clamps)
-
2F Fogarty balloon catheter
-
Sutures (e.g., 4-0 silk)
-
Sterile saline
Procedure:
-
Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.
-
Place the animal in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal ECA.
-
Place temporary ligatures around the CCA and ICA to control blood flow.
-
Make a small incision in the ECA proximal to the ligation.
-
Introduce the 2F Fogarty balloon catheter through the incision and advance it into the CCA.
-
Inflate the balloon with sterile saline to a pressure that causes slight resistance and withdraw the catheter to the bifurcation three times to denude the endothelium.
-
Remove the catheter and ligate the ECA at the site of insertion.
-
Remove the temporary ligatures from the CCA and ICA to restore blood flow.
-
Close the cervical incision with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Protocol 2: Induction of a Rat Model of Myocardial Infarction (Coronary Artery Ligation)
This protocol details the procedure for creating a myocardial infarction model in rats by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic
-
Rodent ventilator
-
Surgical microscope
-
Fine surgical instruments
-
Chest retractor
-
6-0 silk suture with a tapered needle
-
ECG monitoring equipment
Procedure:
-
Anesthetize the rat, intubate, and connect to a rodent ventilator.
-
Place the animal in a supine position.
-
Perform a left thoracotomy between the fourth and fifth ribs to expose the heart.
-
Gently retract the ribs to visualize the left ventricle and the LAD.
-
Pass a 6-0 silk suture with a tapered needle under the LAD, approximately 2-3 mm from its origin.
-
Tie a secure knot to permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by changes in the ECG (e.g., ST-segment elevation).
-
Close the chest wall in layers.
-
Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision.
-
Provide post-operative care, including analgesics and close monitoring.
Protocol 3: Measurement of Blood Pressure in Rodents (Tail-Cuff Method)
This non-invasive method is used for repeated blood pressure measurements in conscious rodents.
Materials:
-
Tail-cuff blood pressure system with a restrainer, occlusion cuff, and sensor
-
Warming platform
Procedure:
-
Acclimatize the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.
-
Place the rat or mouse in the appropriate-sized restrainer on a warming platform to promote vasodilation of the tail artery.
-
Position the occlusion cuff and the sensor cuff on the base of the animal's tail.
-
The system will automatically inflate the occlusion cuff and then gradually deflate it while the sensor records the blood flow.
-
Record multiple measurements and average them to obtain a reliable blood pressure reading.
Protocol 4: Echocardiographic Assessment of Left Ventricular Function in Rodents
Echocardiography is a non-invasive imaging technique to assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal transducer
-
Anesthetic (light isoflurane is recommended to minimize cardiac depression)
-
Animal handling platform with ECG and temperature monitoring
Procedure:
-
Lightly anesthetize the animal and place it on the platform.
-
Remove the chest fur using a depilatory cream to ensure good acoustic coupling.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (2D) and M-mode images from the parasternal long-axis and short-axis views.
-
From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS) using the system's software.
Protocol 5: Histological Assessment of Cardiac Fibrosis (Masson's Trichrome Staining)
This staining technique is used to visualize collagen deposition in cardiac tissue, a hallmark of fibrosis.
Materials:
-
Excised and fixed heart tissue (e.g., in 10% neutral buffered formalin)
-
Paraffin embedding equipment
-
Microtome
-
Masson's Trichrome staining kit
-
Microscope with an imaging system
Procedure:
-
After euthanasia, excise the heart and fix it in formalin for 24-48 hours.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to the manufacturer's protocol. Typically, this involves staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.
-
Dehydrate and mount the stained sections.
-
Under a microscope, collagen fibers will be stained blue, nuclei will be black, and the myocardium will be red.
-
Quantify the fibrotic area using image analysis software as the ratio of the blue-stained area to the total tissue area.
Mandatory Visualization
Urotensin-II Signaling in Vascular Smooth Muscle Cells
Caption: U-II signaling in vascular smooth muscle cells.
Urotensin-II Signaling in Cardiomyocytes
Caption: U-II signaling in cardiomyocytes.
Experimental Workflow for Evaluating this compound in a Rat Model of Myocardial Infarction
Caption: Workflow for MI rodent study.
Application Notes and Protocols for SB-611812 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-611812 is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR), also known as GPR14. Urotensin-II (U-II) is a cyclic peptide that acts as a potent vasoconstrictor and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and fibrosis. As a UTR antagonist, this compound serves as a critical tool for investigating the role of the urotensinergic system in these processes and holds potential as a therapeutic agent.
These application notes provide detailed protocols for the preparation and use of this compound in a range of common in vitro experiments, including receptor binding assays, functional cell-based assays, and ex vivo tissue preparations. The provided methodologies are designed to assist researchers in effectively incorporating this compound into their studies.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 491.7 g/mol | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage | Store at -20°C | General Lab Practice |
Protocol for Stock Solution Preparation (10 mM):
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW = 491.7 g/mol ), add 203.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in solubilization.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note: When preparing working solutions for cell-based assays, it is important to ensure that the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).
Urotensin-II Signaling Pathway
Urotensin-II mediates its effects by binding to the G protein-coupled receptor, UTR. The activation of UTR initiates a signaling cascade that leads to various cellular responses.
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the urotensin-II receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human or rat urotensin-II receptor. Rhabdomyosarcoma cell lines such as SJRH30, which endogenously express the UTR, can also be used.[1]
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation as described in detailed protocols.[2]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]U-II) at a concentration near its Kd.
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle (for total binding).
-
For non-specific binding, add a high concentration of unlabeled urotensin-II (e.g., 1 µM).
-
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data for this compound:
| Parameter | Species | Value |
| Ki | Rat | 121 nM |
| pKi | Human | 6.6 |
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by urotensin-II.
Protocol:
-
Cell Culture:
-
Plate HEK293 or CHO cells stably expressing the UTR in a 96-well or 384-well black, clear-bottom plate.[3]
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Loading with Calcium-Sensitive Dye:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
-
Assay Performance:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulate the cells with a fixed concentration of urotensin-II (typically the EC₈₀ concentration, which elicits 80% of the maximal response). The EC₅₀ for U-II in HEK293 cells expressing the human UTR is approximately 4.15-4.58 nM.[3]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i.
-
Determine the inhibitory effect of this compound by comparing the U-II-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit the vasoconstrictor effect of urotensin-II on isolated rat aortic rings.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.[2]
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Assay Performance:
-
Optionally, pre-contract the aortic rings with a submaximal concentration of an agent like phenylephrine (B352888) or KCl to ensure tissue viability.
-
After a washout and return to baseline, incubate the tissues with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for urotensin-II by adding it in a stepwise manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M).
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agent (e.g., KCl).
-
Plot the contractile response against the log concentration of urotensin-II in the presence and absence of this compound.
-
The antagonistic effect of this compound will be observed as a rightward shift in the urotensin-II concentration-response curve.
-
The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot. A pA₂ of 6.59 has been reported for this compound in rat aortic contractile experiments.[4]
-
Fibroblast Collagen Synthesis Assay
This assay can be used to investigate the role of the urotensinergic system in fibrosis and the inhibitory effect of this compound.
Protocol:
-
Cell Culture:
-
Isolate and culture neonatal rat cardiac fibroblasts.
-
Plate the fibroblasts in a suitable culture plate and allow them to grow to sub-confluence.
-
-
Treatment:
-
Analysis of Collagen Synthesis:
-
Collagen levels in the cell culture supernatant or cell lysate can be quantified using methods such as:
-
-
Data Analysis:
-
Compare the levels of collagen in the different treatment groups.
-
A significant reduction in U-II-stimulated collagen synthesis in the presence of this compound indicates its inhibitory effect on this fibrotic response.[5]
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro investigation of the urotensin-II system. The protocols outlined in these application notes provide a framework for characterizing the binding and functional activity of this compound. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the physiological and pathological roles of urotensin-II and its receptor.
References
- 1. Identification and pharmacological characterization of native, functional human urotensin-II receptors in rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A comparison of assay performance between the calcium mobilization and the dynamic mass redistribution technologies for the human urotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation into the expression and mechanism of action of urotensin II in chronic pressure-overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Fibroblast Proliferation with SB-611812
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a key contributor to the pathogenesis of most heart diseases, leading to ventricular stiffness and dysfunction. Urotensin II (UII), a potent vasoconstrictor peptide, has emerged as a significant mediator in cardiovascular pathophysiology. It exerts its effects through the urotensin II receptor (UTR), a G protein-coupled receptor. Studies have demonstrated that UII directly stimulates the proliferation of cardiac fibroblasts and enhances collagen synthesis, implicating the UII/UTR system as a promising therapeutic target for cardiac fibrosis.
SB-611812 is a selective non-peptide antagonist of the urotensin II receptor. Research has shown that this compound can attenuate cardiac remodeling and reduce myocardial fibrosis in in vivo models of ischemic heart disease. Furthermore, in vitro studies have confirmed that this compound effectively inhibits the proliferative effects of urotensin II on cardiac fibroblasts.[1] These findings highlight the potential of this compound as a valuable pharmacological tool for investigating the role of the UII/UTR signaling pathway in cardiac fibroblast proliferation and for the development of novel anti-fibrotic therapies.
These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on cardiac fibroblast proliferation, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data regarding the effect of Urotensin II on cardiac fibroblast proliferation and its inhibition by this compound.
| Parameter | Agonist/Inhibitor | Cell Type | Assay | Result | Reference |
| Proliferation | Urotensin II (10⁻⁹ to 10⁻⁷ M) | Neonatal Rat Cardiac Fibroblasts | [³H]thymidine incorporation | Dose-dependent increase in proliferation. | [2] |
| Proliferation | Urotensin II (10⁻⁹ to 10⁻⁸ M) | Neonatal Rat Cardiac Fibroblasts | MTT Assay | Significant increase in cell number. | |
| Collagen Type I mRNA | Urotensin II (10⁻⁹ to 10⁻⁷ M) | Neonatal Rat Cardiac Fibroblasts | RT-PCR | Significant increase in mRNA expression. | |
| Procollagen α1(I) mRNA | Urotensin II (10⁻⁷ M) | Neonatal Cardiac Fibroblasts | RT-PCR | 139 ± 15% increase. | [3] |
| Procollagen α1(III) mRNA | Urotensin II (10⁻⁷ M) | Neonatal Cardiac Fibroblasts | RT-PCR | 59 ± 5% increase. | [3] |
| Fibronectin mRNA | Urotensin II (10⁻⁷ M) | Neonatal Cardiac Fibroblasts | RT-PCR | 141 ± 14% increase. | [3] |
| Collagen Synthesis | Urotensin II (10⁻⁷ M) | Neonatal Cardiac Fibroblasts | [³H]proline incorporation | 23 ± 2% increase. | [3] |
| Inhibition of Proliferation | This compound (1 µM) | Neonatal Cardiac Fibroblasts | Mitogenic Assay | Significant inhibition of UII-induced proliferation (P<0.05). | [1] |
Signaling Pathways
The signaling cascade initiated by the binding of urotensin II to its receptor on cardiac fibroblasts is multifaceted, culminating in cellular proliferation and fibrosis. This compound acts by blocking the initial step of this cascade.
Caption: Urotensin II signaling pathway in cardiac fibroblasts.
Experimental Protocols
The following protocols provide a framework for studying the effect of this compound on cardiac fibroblast proliferation.
Protocol 1: Isolation and Culture of Neonatal Rat Cardiac Fibroblasts
This protocol describes the isolation of primary cardiac fibroblasts from neonatal Sprague-Dawley rats.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Sterile dissection tools
-
Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free
-
0.25% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
DNase I
-
Percoll
-
Sterile culture dishes and flasks
Procedure:
-
Euthanize neonatal rats according to approved institutional animal care and use committee protocols.
-
Sterilize the chest area with 70% ethanol.
-
Aseptically excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of 0.1% trypsin and 0.05% collagenase in HBSS with gentle agitation at 37°C. Perform multiple digestion cycles.
-
Collect the supernatant after each digestion and neutralize the trypsin by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the collected cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
To enrich for fibroblasts, pre-plate the cell suspension in a T75 flask for 90 minutes at 37°C in a humidified incubator with 5% CO₂. Fibroblasts will preferentially adhere to the plastic.
-
After the pre-plating period, carefully remove the non-adherent cells (mostly cardiomyocytes) and add fresh culture medium to the flask.
-
Culture the adherent fibroblasts, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Cells from passages 2-4 are recommended for experiments.
References
- 1. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin II accelerates cardiac fibrosis and hypertrophy of rats induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct actions of urotensin II on the heart: implications for cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SB-611812 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of SB-611812, a selective antagonist of the urotensin-II receptor (UTR). Urotensin-II (U-II) is a potent vasoconstrictor peptide, and its receptor, UTR, is a G-protein coupled receptor (GPCR) implicated in various cardiovascular diseases. By antagonizing the UTR, this compound is expected to inhibit the downstream signaling pathways activated by U-II. Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying changes in the expression and phosphorylation status of key signaling proteins.
Urotensin-II Receptor Signaling Pathways
Urotensin-II binding to its Gq-protein coupled receptor (UTR) initiates a cascade of intracellular signaling events.[1][2] The primary pathways include the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium, and the stimulation of the RhoA/ROCK and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.[3][4] These pathways are pivotal in mediating the physiological and pathophysiological effects of U-II, such as vasoconstriction, cell proliferation, and hypertrophy.[4][5]
The activation of the MAPK/ERK pathway involves a series of phosphorylations, culminating in the phosphorylation of ERK1/2.[4] Similarly, the RhoA/ROCK pathway activation leads to the phosphorylation of downstream effectors that regulate the actin cytoskeleton.[6][7] this compound, as a UTR antagonist, is hypothesized to block these U-II induced phosphorylation events.
Urotensin-II Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot experiment to analyze the effects of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin-II - Wikipedia [en.wikipedia.org]
- 6. Involvement of RhoA/ROCK Signaling Pathway in Methamphetamine-Induced Blood-Brain Barrier Disruption [mdpi.com]
- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
Application Notes: Use of SB-611812 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-611812 is a selective antagonist for the urotensin II receptor (UTR), a G-protein coupled receptor (GPCR) implicated in a variety of cardiovascular and other physiological processes. Urotensin II, the endogenous ligand for UTR, is one of the most potent vasoconstrictors identified. The UTR primarily couples to the Gq alpha subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium. This makes calcium mobilization assays a robust and reliable method for characterizing the activity of UTR modulators like this compound. These application notes provide a detailed protocol for using this compound in a calcium mobilization assay to determine its antagonist potency.
Signaling Pathway
The urotensin II receptor (UTR) is a Gq-protein coupled receptor. Upon binding of its agonist, urotensin II, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. This compound, as a UTR antagonist, blocks the binding of urotensin II, thereby inhibiting this signaling cascade and the subsequent calcium mobilization.
Figure 1: Urotensin II receptor signaling pathway leading to calcium mobilization.
Data Presentation
The following table summarizes key quantitative data for compounds commonly used in a urotensin II receptor calcium mobilization assay.
| Compound | Target | Assay Type | Cell Line | Key Parameter | Value | Reference |
| Urotensin II (human) | Urotensin II Receptor | Calcium Mobilization | HEK293 expressing hUTR | EC50 | 4.15 nM | [1] |
| This compound | Urotensin II Receptor | Radioligand Binding | Recombinant rat UTR | Ki | 121 nM | [2] |
| This compound | Urotensin II Receptor | Fibroblast Proliferation | Neonatal Cardiac Fibroblasts | Effective Concentration | 1 µM (significant inhibition) |
Experimental Protocols
This section provides a detailed methodology for a calcium mobilization assay to assess the antagonist activity of this compound. This protocol is adapted from established methods for UTR.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human urotensin II receptor (hUTR).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418 or Puromycin) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Dye: Fluo-4 AM or an equivalent calcium indicator dye kit (e.g., FLIPR Calcium Assay Kits).
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.
-
Agonist: Human Urotensin II.
-
Antagonist: this compound.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Experimental Workflow
References
Troubleshooting & Optimization
SB-611812 solubility and stability in DMSO
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with SB-611812, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a highly polar, aprotic organic solvent capable of dissolving a wide range of organic compounds, including this compound.
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter solubility issues, ensure you are using high-purity, anhydrous DMSO. The presence of water can affect the solubility of some compounds. Gentle warming and vortexing can also aid in dissolution. However, avoid excessive heat, which could lead to degradation. If the compound still does not dissolve, it may have precipitated out of solution due to improper storage or handling.
Q3: My this compound stock solution has been stored for a while. Is it still viable?
A3: The stability of this compound in DMSO can be affected by storage conditions and the presence of water. For long-term storage, it is crucial to use anhydrous DMSO and store the solution at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[1][2] However, for critical experiments, it is always best to use freshly prepared stock solutions or to validate the integrity of older stocks.
Q4: Can I use water or PBS to dilute my DMSO stock solution of this compound for cell-based assays?
A4: Yes, you can dilute your DMSO stock solution with aqueous buffers like PBS or cell culture media. To avoid precipitation of the compound, it is recommended to perform serial dilutions. The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to minimize solvent-induced toxicity to cells.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in DMSO stock solution upon storage. | 1. The solution may be supersaturated. 2. The storage temperature is too low, causing the DMSO to freeze (freezing point: 18.5°C). 3. Water may have been absorbed by the hygroscopic DMSO. | 1. Gently warm the solution and vortex to redissolve the compound. If it remains precipitated, the initial concentration may have been too high. 2. Store the stock solution at a recommended temperature of -20°C or -80°C. If storing at 4°C, be mindful of DMSO's freezing point. 3. Use anhydrous DMSO and ensure vials are tightly sealed. |
| Inconsistent experimental results using the same stock solution. | The compound may have degraded over time or due to improper storage. | 1. Prepare a fresh stock solution from solid compound. 2. Perform a stability analysis of your stock solution (see Experimental Protocols section). 3. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. |
| Cell toxicity observed in assays. | The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration in your assay is at a non-toxic level, typically less than 0.5%. Perform a vehicle control (media with the same final DMSO concentration) to assess solvent toxicity. |
Data Presentation
Table 1: Solubility and Stability of this compound in DMSO
| Parameter | Solvent | Value | Storage Conditions | Notes |
| Solubility | DMSO | 10 mM[3] | Room Temperature | A commercial supplier reports a solubility of 10 mM in DMSO.[3] |
| Long-Term Stability | DMSO | Data not publicly available. General studies suggest stability can be maintained.[1][2][4] | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | The stability of compounds in DMSO is influenced by factors such as water content and storage temperature.[1][2] For optimal results, it is recommended to conduct an in-house stability assessment. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol provides a general method for determining the kinetic solubility of a compound in DMSO.
-
Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a known volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Use vortexing and gentle warming if necessary to ensure complete dissolution.
-
-
Serial Dilution:
-
Prepare a series of dilutions of the stock solution in DMSO in clear microplate wells or vials.
-
-
Visual or Instrumental Assessment:
-
Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is an approximation of the solubility.
-
For a more quantitative measurement, use techniques like nephelometry or UV-Vis spectroscopy to detect light scattering caused by undissolved particles.
-
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the entire stock.
-
-
Storage:
-
Store the aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Compare the peak area or concentration of this compound at each time point to the initial (time 0) sample.
-
Calculate the percentage of the compound remaining to determine the degradation rate under each storage condition.
-
Visualization
This compound Experimental Workflow
Caption: Workflow for preparing, storing, and using this compound in DMSO.
CXCR2 Signaling Pathway
This compound is an antagonist of the C-X-C chemokine receptor type 2 (CXCR2). The following diagram illustrates the general signaling pathway initiated by CXCR2 activation, which is blocked by this compound.
Caption: Simplified CXCR2 signaling cascade inhibited by this compound.
References
SB-611812 Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the urotensin-II receptor antagonist, SB-611812.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the urotensin-II receptor (UTR), a G-protein coupled receptor (GPCR). By binding to the UTR, this compound blocks the physiological effects of its endogenous ligand, urotensin-II (U-II). U-II is known to be one of the most potent vasoconstrictors in mammals and is implicated in various cardiovascular diseases.
Q2: What is the significance of the pA2 value for this compound?
A2: The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. For this compound, the reported pA2 value of 6.59 in inhibiting urotensin-II induced contraction of isolated rat aorta indicates its significant potency in blocking the UTR.
Q3: How can I interpret the Ki value for this compound?
A3: The Ki, or inhibition constant, is a measure of the binding affinity of an antagonist to its receptor. A lower Ki value signifies a higher binding affinity. This compound has a reported Ki of 121 nM for the recombinant rat urotensin-II receptor, indicating a strong interaction with its target.[1]
Q4: I am not seeing the expected inhibitory effect of this compound in my assay. What are some potential troubleshooting steps?
A4: Several factors could contribute to a lack of inhibitory effect:
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability.
-
Solubility: this compound is soluble in DMSO. Ensure that it is fully dissolved and that the final concentration of DMSO in your assay is compatible with your cell or tissue model and does not exceed cytotoxic levels.
-
Assay Conditions: Verify the concentration of the agonist (urotensin-II) used. The effectiveness of a competitive antagonist like this compound is dependent on the concentration of the agonist it is competing with.
-
Receptor Expression: Confirm that your experimental system (cell line or tissue) expresses a sufficient level of the urotensin-II receptor.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before the addition of the agonist.
Q5: What are the known downstream signaling pathways affected by this compound?
A5: By blocking the urotensin-II receptor, this compound inhibits the activation of several downstream signaling cascades. Urotensin-II binding to its Gq-protein coupled receptor typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger. This pathway can further activate downstream effectors such as Protein Kinase C (PKC), RhoA/ROCK, MAPKs (e.g., ERK1/2), and PI3K/AKT, leading to cellular responses like vasoconstriction, cell proliferation, and fibrosis. This compound blocks the initiation of these events.
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference Assay |
| Ki | 121 nM | Rat (recombinant) | Radioligand binding assay |
| pA2 | 6.59 | Rat | Inhibition of urotensin-II induced contraction of isolated aorta |
| In Vivo Dose | 30 mg/kg/day | Rat | Model of ischemia-induced myocardial fibrosis |
| In Vitro Inhibition | 1 µM | Neonatal Rat Cardiac Fibroblasts | Inhibition of urotensin-II induced proliferation |
Experimental Protocols & Methodologies
In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit urotensin-II-induced intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells stably expressing the urotensin-II receptor).
Materials:
-
HEK293 cells stably expressing the human or rat urotensin-II receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Urotensin-II
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells twice with assay buffer.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of urotensin-II in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Inject the urotensin-II solution into the wells and continue to record the fluorescence signal for at least 60 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Calculate the IC50 value of this compound from the resulting dose-response curve.
-
Fibroblast Proliferation Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on urotensin-II-induced proliferation of cardiac fibroblasts.
Materials:
-
Primary neonatal rat cardiac fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Urotensin-II
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a BrdU incorporation kit)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed the cardiac fibroblasts into 96-well plates and allow them to grow to sub-confluency.
-
To synchronize the cell cycle, replace the growth medium with serum-free medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Pre-incubate the serum-starved cells with the different concentrations of this compound for 1 hour.
-
Add urotensin-II at a concentration known to induce proliferation (e.g., 10-100 nM) to the wells containing this compound.
-
Include appropriate controls (vehicle, urotensin-II alone, this compound alone).
-
-
Proliferation Assessment (MTT Assay Example):
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized cell proliferation against the concentration of this compound.
-
Determine the concentration of this compound that inhibits the urotensin-II-induced proliferation by 50% (IC50).
-
Visualizations
Urotensin-II Signaling Pathway
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Profiling
Caption: Workflow for determining the IC50 of this compound in a calcium mobilization assay.
Illustrative Dose-Response Curve for this compound
Please note: The following is a representative dose-response curve illustrating the principle of competitive antagonism by this compound. It is not derived from specific experimental data for this compound.
Caption: Representative dose-response curve showing the rightward shift caused by a competitive antagonist.
References
Technical Support Center: Investigating Potential Off-Target Effects of SB-611812
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SB-611812. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is known as an antagonist of the urotensin-II receptor (UTR).[1] It has been shown to bind to the rat UTR with a Ki of 121 nM and functionally inhibit urotensin-II induced vasoconstriction.[1]
Q2: Why should I be concerned about off-target effects with this compound?
A2: Off-target effects, where a compound interacts with proteins other than its intended target, are a common concern with small molecule inhibitors.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatable findings.[2] While this compound has shown selectivity in some functional assays, a comprehensive profile against a broad range of potential off-targets, such as the human kinome, is not widely published. Therefore, it is crucial to validate that the observed phenotype in your experiments is a direct result of UTR inhibition.
Q3: What are the initial steps to assess the potential for off-target effects in my experimental system?
A3: A multi-faceted approach is recommended. Start by performing a dose-response curve to determine the lowest effective concentration of this compound that elicits your desired phenotype.[2] Concurrently, it is advisable to use a negative control compound with a similar chemical structure but is inactive against the UTR. Another key strategy is to use genetic methods, such as siRNA or CRISPR-Cas9, to knock down the urotensin-II receptor.[2] If the phenotype persists after target knockdown, it is likely due to an off-target effect.
Q4: What advanced techniques can I use to identify specific off-targets of this compound?
A4: Several advanced techniques can provide a broad overview of potential off-target interactions. Kinase profiling services, for example, can screen this compound against hundreds of kinases to identify any unintended inhibitory activity.[3][4][5] Chemoproteomic approaches, such as affinity purification coupled with mass spectrometry, can identify proteins from a cell lysate that directly bind to an immobilized version of your compound.[6] Additionally, computational methods can predict potential off-target interactions based on the chemical structure of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| High levels of cell toxicity at expected effective concentrations. | This compound may be inhibiting essential cellular proteins, such as key kinases, leading to apoptosis or necrosis.[2] | 1. Lower the concentration: Determine the EC50 for your on-target effect and the CC50 for toxicity. Aim to work in a concentration window that is effective but not overly toxic. 2. Use a structurally unrelated UTR antagonist: If another UTR antagonist with a different chemical scaffold does not produce the same toxicity, it suggests the toxicity of this compound is due to off-target effects. 3. Perform apoptosis assays: Use techniques like Annexin V staining or caspase activity assays to confirm if the observed cell death is programmed. |
| Inconsistent or unexpected phenotypic results. | The observed phenotype may be a composite of on-target UTR inhibition and modulation of one or more off-target proteins. | 1. Validate with a secondary UTR antagonist: Confirm that a different, validated UTR antagonist elicits the same phenotype. 2. Rescue experiment: If possible, overexpress the urotensin-II receptor in your cells. This may rescue the on-target phenotype but not the off-target effects. 3. Genetic knockdown of UTR: Use siRNA or CRISPR to specifically reduce UTR levels. If the phenotype is still present, it is likely an off-target effect.[2] |
| Discrepancy between in vitro binding/functional data and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or engagement of intracellular off-targets that are not present in the in vitro assay. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells.[2] 2. Measure compound stability and uptake: Use LC-MS/MS to determine the intracellular concentration and stability of this compound over the time course of your experiment. 3. Consider kinome profiling: A broad kinase screen can reveal potent off-target kinases that might be responsible for the cellular phenotype.[3][4][5] |
Data Presentation: Illustrative Off-Target Profile for this compound
Note: The following data is a hypothetical representation to illustrate how off-target screening results for this compound would be presented. No public, comprehensive off-target screening data for this compound is currently available. Researchers are strongly encouraged to generate their own data.
Table 1: Hypothetical Kinase Selectivity Profile of this compound at 1 µM
| Kinase Family | Target | % Inhibition at 1 µM |
| GPCR | UTR (On-Target) | 95% |
| Tyrosine Kinase | SRC | 45% |
| Tyrosine Kinase | LCK | 38% |
| Tyrosine Kinase | EGFR | 12% |
| Serine/Threonine Kinase | ROCK1 | 55% |
| Serine/Threonine Kinase | PKA | 8% |
| Serine/Threonine Kinase | AKT1 | 5% |
Table 2: Hypothetical IC50 Values for On-Target and Key Off-Targets
| Target | IC50 (nM) |
| UTR (On-Target) | 121 |
| ROCK1 | 850 |
| SRC | 1,200 |
| LCK | 2,500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology: This protocol outlines a general approach for a biochemical kinase assay, such as those offered by commercial vendors.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific peptide substrates, and ATP at a concentration close to the Km for each kinase.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the assay platform (e.g., fluorescence, luminescence, or radioactivity).[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
Protocol 2: Western Blot for Downstream Pathway Modulation
Objective: To assess if this compound affects the phosphorylation status of key signaling proteins downstream of potential off-targets (e.g., substrates of ROCK or SRC kinases).
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for a phosphorylated substrate of a potential off-target (e.g., phospho-MYPT1 for ROCK activity) and the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine if this compound modulates the downstream pathway.
-
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Troubleshooting workflow for observed phenotypes.
Caption: Workflow for identifying and validating off-targets.
References
- 1. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Value of Urotensin II Receptor Antagonist in Chronic Kidney Disease and Associated Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SB-611812 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with SB-611812.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the urotensin II receptor (UTR).[1] It functions by binding to the UTR and inhibiting the biological effects induced by its natural ligand, urotensin II.
Q2: What are the key experimental parameters of this compound?
Key parameters for this compound are summarized in the table below.
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 121 nM | Rat | Data from experiments with recombinant rat UTR.[1] |
| Functional Inhibition (pA2) | 6.59 | Rat | Measured in isolated rat aorta contraction assays induced by urotensin II.[1] |
| Solubility | 10 mM | N/A | In Dimethyl Sulfoxide (DMSO).[1] |
| Molecular Weight | 491.7 g/mol | N/A | |
| Chemical Formula | C₁₇H₁₆Cl₃F₃N₂O₃S | N/A |
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, follow these guidelines:
-
Solvent: Use high-purity, anhydrous DMSO to prepare stock solutions.[1]
-
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in your assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes.
Troubleshooting Guides
This section addresses common issues that can lead to experimental variability when using this compound.
Issue 1: Inconsistent Inhibition of Urotensin II-Mediated Effects
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using an analytical method. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells with a consistent and low passage number for all experiments. |
| Assay Conditions | Ensure that pH, temperature, and incubation times are consistent across all experiments. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses.[2] |
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or media. |
| Inconsistent Liquid Handling | Use of suboptimal or inappropriate liquid handling tools are common contributors to variability.[3] |
Issue 3: Lack of Expected Biological Response
Possible Causes & Solutions
| Cause | Recommended Action |
| Low UTR Expression | Confirm the expression of the urotensin II receptor in your cell line or tissue model using a validated method (e.g., qPCR, Western blot, or flow cytometry). |
| Cell Line Misidentification | Authenticate your cell line using Short Tandem Repeat (STR) analysis to ensure you are working with the correct cells. Studies have shown that a significant percentage of cell lines are misidentified. |
| Suboptimal Agonist (Urotensin II) Concentration | Perform a dose-response curve for urotensin II to determine the optimal concentration for stimulation in your specific assay. |
| Assay Interference | The components of your assay media (e.g., serum) may interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium if appropriate for your cells. |
Experimental Protocols
Key Experiment: In Vitro Urotensin II-Induced Calcium Mobilization Assay
This protocol outlines a common method to assess the inhibitory activity of this compound.
1. Cell Preparation:
- Culture cells expressing the urotensin II receptor (e.g., CHO-UTR or a relevant endogenous cell line) in appropriate media.
- Plate cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in a suitable assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
3. Calcium Dye Loading:
- Remove the culture medium from the cells.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Incubate as required, typically for 30-60 minutes at 37°C.
4. Compound Incubation:
- Wash the cells with assay buffer to remove excess dye.
- Add the prepared dilutions of this compound or vehicle control to the appropriate wells.
- Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
5. Measurement of Calcium Flux:
- Place the plate in a fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Add a pre-determined concentration of urotensin II to all wells simultaneously using an automated injection system.
- Measure the change in fluorescence over time.
6. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well.
- Normalize the data to the vehicle control.
- Plot the response against the concentration of this compound and fit the data to a suitable sigmoidal dose-response curve to determine the IC₅₀.
Visualizations
Caption: Urotensin II signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a calcium mobilization assay with this compound.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
Technical Support Center: SB-611812 Toxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the cytotoxicity of the research compound SB-611812 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is known as an antagonist of the urotensin II receptor (UTR). Its primary mechanism is to block the binding of urotensin II to its receptor, thereby inhibiting downstream signaling pathways. In preclinical studies, it has been investigated for its potential role in cardiovascular diseases. Direct cytotoxic mechanisms have not been extensively characterized in the public literature.
Q2: Which primary cell types are most relevant for assessing the toxicity of a urotensin II receptor antagonist like this compound?
A2: The choice of primary cells should be guided by the intended therapeutic target and potential off-target tissues. Given the role of the urotensin system in vasoconstriction and cell proliferation, relevant primary cell types include:
-
Primary Human Aortic Endothelial Cells (HAoECs): To assess vascular toxicity.
-
Primary Human Coronary Artery Smooth Muscle Cells (HCASMCs): To evaluate effects on vascular smooth muscle.
-
Primary Human Hepatocytes: As the liver is a primary site of drug metabolism, assessing hepatotoxicity is critical.[1]
-
Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs): To investigate potential nephrotoxicity.
-
Primary Cardiomyocytes: To assess direct cardiotoxic effects.
Q3: What are the most common and appropriate cytotoxicity assays for initial screening of this compound in primary cells?
A3: A panel of assays measuring different cellular endpoints is recommended for a comprehensive toxicity profile.[2] Good starting points include:
-
Metabolic Assays (e.g., WST-1, MTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[3] They are useful for assessing cytostatic (growth inhibition) or cytotoxic effects.
-
Membrane Integrity Assays (e.g., LDH Release): The lactate (B86563) dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[4][5]
-
ATP Quantification Assays: Measuring intracellular ATP levels is a sensitive indicator of cell health and mitochondrial function.
Q4: I am not observing any cytotoxicity with this compound. Does this mean the compound is not toxic?
A4: Not necessarily. The absence of cytotoxicity in a short-term assay does not rule out other forms of toxicity. Consider the following:
-
Time-Dependency: Some compounds induce toxicity only after prolonged exposure. Consider extending the incubation time (e.g., 48-72 hours).
-
Mechanism of Action: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Assays that measure cell number or proliferation (e.g., Crystal Violet staining or EdU incorporation) may be more appropriate.
-
Cell-Type Specificity: Toxicity may be specific to certain cell types not included in your initial screen.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by the compound. It is always recommended to use orthogonal assays that measure different endpoints.[6]
Q5: What concentration of DMSO is safe to use as a vehicle for this compound in primary cell cultures?
A5: Primary cells can be sensitive to solvents. The final concentration of Dimethyl Sulfoxide (DMSO) in the culture medium should be kept as low as possible, ideally below 0.1% .[7] It is crucial to run a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) to ensure that any observed effects are due to the compound and not the solvent.[8]
Troubleshooting Guides
Issue 1: High Variability in Absorbance/Fluorescence Readings Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding. |
| Edge Effect | Evaporation from the outermost wells of a 96-well plate can concentrate the compound and affect cell viability.[7] Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity across the plate.[7] |
| Incomplete Reagent Mixing | After adding assay reagents (e.g., WST-1, MTT solubilizer), ensure thorough mixing by gently shaking the plate on an orbital shaker for 1 minute before reading.[9] |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents can lead to significant variability. Calibrate pipettes regularly. When preparing serial dilutions, ensure each step is mixed thoroughly. |
| Cell Clumping | Primary cells can sometimes aggregate. Ensure gentle but complete dissociation during cell harvesting and resuspend thoroughly to a single-cell suspension before plating. |
Issue 2: High Background Signal in LDH Assay
| Possible Cause | Troubleshooting Steps |
| Serum in Culture Medium | Animal serum contains endogenous LDH activity, which can create a high background signal.[10] Solution: Use a serum-free medium for the assay period or reduce the serum concentration to 1-5%.[4][11] Always include a "medium only" background control.[11] |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the absorbance reading of some colorimetric assays. Solution: Use phenol red-free medium for the duration of the assay if possible. |
| Compound Interference | The test compound itself may possess LDH-like activity or interfere with the enzymatic reaction.[10] Solution: Run a control well with the compound in cell-free medium to check for direct interference. |
| Mechanical Cell Damage | Overly vigorous pipetting during cell seeding or reagent addition can cause premature cell lysis.[12] Handle cells gently at all stages. |
Issue 3: Formazan (B1609692) Crystals (from MTT assay) Do Not Dissolve Completely
| Possible Cause | Troubleshooting Steps |
| Insufficient Solubilization Time | The formazan crystals require adequate time to dissolve fully. Solution: Increase the incubation time with the solubilization solution (e.g., DMSO or isopropanol). Place the plate on an orbital shaker at a low speed to aid dissolution. |
| Low Temperature | Solubilization is more efficient at room temperature or slightly warmer. Solution: Ensure the plate and solubilizing agent are at room temperature. If needed, incubate at 37°C for a short period. |
| Cell Debris | High cell density can lead to a large amount of formazan and cellular debris, which can impede solubilization. Solution: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment. |
| Inadequate Volume of Solubilizer | The volume of the solubilizing agent may be insufficient for the amount of formazan produced. Solution: Ensure the volume of the solubilizer is adequate, typically equal to the volume of culture medium in the well (e.g., 100 µL). |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Cells (48h Exposure)
| Cell Type | Assay | Endpoint | IC₅₀ (µM) | Max. Effect (% of Control) |
| Primary Hepatocytes | WST-1 | Metabolic Activity | 78.5 | 12.3% |
| LDH Release | Membrane Integrity | > 100 | 95.6% | |
| ATP Content | Cell Viability | 65.2 | 21.5% | |
| Primary RPTECs | WST-1 | Metabolic Activity | 45.1 | 8.9% |
| LDH Release | Membrane Integrity | 92.8 | 88.4% | |
| Primary HAoECs | WST-1 | Metabolic Activity | > 100 | 89.7% |
| LDH Release | Membrane Integrity | > 100 | 98.1% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
-
Cell Seeding: Seed primary cells in a 96-well, flat-bottom plate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a low-serum or serum-free medium. Remove the culture medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO.
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the endpoint.
-
Medium Background Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol, using the appropriate complete culture medium for your cells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Procedure:
-
Data Acquisition: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 440-450 nm.[9] A reference wavelength of >600 nm is recommended.
-
Calculation:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = 100 * (Absorbance of Treated Sample) / (Absorbance of Vehicle Control)
-
Mandatory Visualization
Caption: Workflow for assessing compound toxicity in primary cell cultures.
Caption: General signaling pathways in drug-induced cytotoxicity.
References
- 1. kosheeka.com [kosheeka.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. bnonews.com [bnonews.com]
- 6. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: In Vitro IC50 Determination of SB-611812
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the in vitro IC50 of SB-611812, a urotensin II (UT) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antagonist of the urotensin II receptor (UTR). It functions by binding to the UT receptor, thereby blocking the actions of the endogenous ligand, urotensin II. Urotensin II is known to be a potent vasoconstrictor, and by inhibiting its receptor, this compound can prevent these effects.
Q2: Which in vitro assays are most suitable for determining the IC50 of this compound?
A2: The most common and suitable in vitro assays for characterizing UT receptor antagonists like this compound are:
-
Calcium Mobilization Assays: As the UT receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. This assay measures the ability of this compound to inhibit the urotensin II-induced calcium influx.
-
Radioligand Binding Assays: These assays directly measure the affinity of this compound for the UT receptor by competing with a radiolabeled ligand. This can be used to determine the inhibition constant (Ki), which is related to the IC50.
-
cAMP Assays: The UT receptor can also couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. A forskolin-stimulated cAMP accumulation assay can be used to measure the inhibitory effect of this compound on this pathway.
Q3: What is the difference between IC50 and Ki?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the response of an agonist by 50%. It is an operational parameter that can be influenced by experimental conditions, such as the concentration of the agonist used. The Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the receptor and is a more absolute value. For a competitive antagonist, the IC50 can be converted to a Ki using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a structurally related compound, SB-706375, on the urotensin II receptor.
| Compound | Assay Type | Species | IC50/Ki/pA2 | Reference |
| This compound | Radioligand Binding | Rat | Ki = 121 nM | [1] |
| This compound | Radioligand Binding | Human | pKi = 6.6 (Ki ≈ 251 nM) | [2] |
| This compound | Functional (Aorta Contraction) | Rat | pA2 = 6.59 | [1] |
pA2 is a measure of antagonist potency derived from functional experiments.
Urotensin II Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the urotensin II receptor upon activation by its ligand and the point of inhibition by this compound.
Experimental Protocols & Troubleshooting Guides
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit urotensin II-induced increases in intracellular calcium.
-
Cell Culture: Plate cells stably or transiently expressing the human or rat urotensin II receptor (e.g., HEK293 or CHO cells) in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of this compound. Add the antagonist to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Prepare a solution of urotensin II at a concentration that elicits a submaximal response (typically EC80). Add the agonist to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Incomplete removal of dye loading buffer- Autofluorescence of compounds | - Ensure thorough washing after dye loading- Include a control with compound but no cells |
| Low signal-to-noise ratio | - Low receptor expression- Inefficient dye loading- Suboptimal agonist concentration | - Use a cell line with higher receptor expression- Optimize dye loading time and temperature- Perform an agonist dose-response curve to determine optimal concentration |
| Inconsistent IC50 values | - Variability in cell density- Inconsistent incubation times- Agonist concentration not at EC80 | - Ensure consistent cell seeding- Standardize all incubation steps- Re-evaluate the agonist EC80 |
Radioligand Binding Assay
This assay determines the affinity of this compound for the UT receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the UT receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled urotensin II analog (e.g., [¹²⁵I]-urotensin II), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | - Radioligand sticking to filters or tubes- Too much membrane protein | - Pre-soak filters in a blocking agent (e.g., polyethyleneimine)- Optimize the amount of membrane protein used |
| Low specific binding | - Low receptor density in membranes- Degraded radioligand | - Use membranes with higher receptor expression- Check the age and storage of the radioligand |
| Variable results | - Incomplete separation of bound and free ligand- Pipetting errors | - Optimize the wash steps during filtration- Use calibrated pipettes and ensure proper mixing |
cAMP Assay
This assay is suitable if the UT receptor in your cell system couples to the Gi signaling pathway. It measures the ability of this compound to reverse the urotensin II-mediated inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: Plate cells expressing the UT receptor in a suitable multi-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a mixture of urotensin II (at its EC80 for cAMP inhibition) and a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to determine the IC50, which represents the concentration of the antagonist that restores the cAMP level to 50% of the forskolin-stimulated level.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Small assay window | - Suboptimal forskolin concentration- Low Gi coupling of the receptor | - Perform a forskolin dose-response to find the optimal concentration- Ensure the cell line has a robust Gi-mediated response to urotensin II |
| High variability | - Cell health issues- Inconsistent timing of reagent addition | - Ensure cells are healthy and within a low passage number- Use automated liquid handling for precise timing |
| No antagonist effect observed | - Antagonist concentration range is too low- UT receptor does not couple to Gi in the chosen cell line | - Test a wider and higher range of this compound concentrations- Confirm the signaling pathway of the UT receptor in your cell system |
References
Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of poorly soluble compounds, such as "Compound X" (a placeholder for SB-611812 and other similar molecules), in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My "Compound X" is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of poorly soluble compounds like "Compound X" in aqueous solutions is a common challenge. The primary reasons include:
-
Low Intrinsic Solubility: The compound has inherently low solubility in water due to its physicochemical properties, such as high lipophilicity and strong crystal lattice energy.
-
pH-Dependent Solubility: If your compound is ionizable, its solubility can be highly dependent on the pH of the solution. A shift in pH can significantly decrease its solubility.
-
Solvent Effects: The addition of an aqueous buffer to a stock solution of the compound (often in a non-aqueous solvent like DMSO) can cause it to crash out if the final solvent mixture cannot maintain its solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of a compound. For some substances, solubility decreases as the temperature drops.
-
Concentration Exceeding Solubility Limit: The concentration of "Compound X" in your final solution may be higher than its maximum solubility under the given conditions.
Q2: How can I determine the aqueous solubility of "Compound X"?
A2: A standard method to determine the equilibrium solubility of a compound is the shake-flask method. This involves adding an excess amount of the solid compound to an aqueous buffer of a specific pH, agitating the mixture for a set period (e.g., 24-48 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered supernatant, typically by HPLC.
Q3: What are some general strategies to improve the solubility of "Compound X" in my experiments?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a range where the compound is in its more soluble ionized form can significantly increase solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can increase the solubility of lipophilic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[1]
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be used to dissolve the compound and facilitate its absorption.[1][2][3]
Troubleshooting Guide: "Compound X" Precipitation
Issue 1: Precipitation upon addition of aqueous buffer to a DMSO stock solution.
Possible Cause: The percentage of DMSO in the final solution is too low to maintain the solubility of "Compound X".
Solutions:
-
Increase the final DMSO concentration: If your experimental system allows, increase the final concentration of DMSO. However, be mindful of potential cellular toxicity or off-target effects of the solvent.
-
Use a different co-solvent: Investigate other co-solvents that may have better solubilizing properties for your compound and are compatible with your assay.
-
Prepare a lower concentration stock: This will result in a lower final concentration of "Compound X" in your assay, which may be below its solubility limit in the final buffer composition.
-
Employ a solubility-enhancing excipient: Consider pre-complexing "Compound X" with a cyclodextrin (B1172386) in the DMSO stock before adding it to the aqueous buffer.
Issue 2: Precipitation observed after pH adjustment of the buffer.
Possible Cause: "Compound X" is an ionizable molecule, and its solubility is highly pH-dependent. The adjusted pH falls into a range where the compound is in its less soluble, non-ionized form.
Solutions:
-
Determine the pKa of "Compound X": Knowing the pKa will help you predict the pH range of optimal solubility.
-
Maintain a suitable pH: Ensure your buffer system is robust enough to maintain the desired pH throughout the experiment. For acidic compounds, a higher pH is generally preferred, while for basic compounds, a lower pH increases solubility.
-
Use a combination of pH adjustment and co-solvents: If the required pH is not compatible with your experiment, a combination of a sub-optimal pH with a co-solvent might provide the necessary solubility.
Experimental Protocols
Protocol 1: Preparation of a "Compound X" Solution using a Co-solvent
-
Prepare a high-concentration stock solution of "Compound X" in 100% DMSO (e.g., 10 mM).
-
In a separate tube, prepare the final aqueous buffer.
-
To the aqueous buffer, add the desired volume of a co-solvent (e.g., PEG 400) to reach the target final concentration (e.g., 10% v/v).
-
Vortex the buffer/co-solvent mixture thoroughly.
-
While vortexing the buffer/co-solvent mixture, slowly add the required volume of the "Compound X" stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
Protocol 2: Preparation of a "Compound X" Solution using Cyclodextrin Complexation
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer (e.g., 10% w/v).
-
Prepare a stock solution of "Compound X" in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the "Compound X" stock solution to the cyclodextrin-containing buffer while stirring vigorously.
-
Allow the mixture to stir for several hours (or overnight) at a controlled temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of "Compound X" in the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Quantitative Data Summary
Table 1: Solubility of "Compound X" in Different Solvent Systems
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.5 |
| 10% DMSO in PBS | 25 | 25 |
| 10% PEG 400 in PBS | 25 | 40 |
| 5% HP-β-CD in PBS | 25 | 150 |
Table 2: Effect of pH on the Solubility of "Compound X"
| pH | Buffer System | Temperature (°C) | Solubility (µg/mL) |
| 4.0 | Acetate Buffer | 25 | 50 |
| 6.0 | Phosphate Buffer | 25 | 5 |
| 7.4 | Phosphate Buffer | 25 | 0.5 |
| 9.0 | Borate Buffer | 25 | 0.2 |
Visualizations
Caption: Workflow for preparing a solution of a poorly soluble compound.
Caption: Hypothetical inhibitory signaling pathway for "Compound X".
References
SB-611812 specificity and selectivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity and selectivity of SB-611812, a urotensin-II (UT) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an antagonist of the urotensin-II receptor (UTR), also known as GPR14. It binds to the rat urotensin-II receptor with a Ki of 121 nM.
Q2: How selective is this compound for the urotensin-II receptor?
This compound is described as a highly selective antagonist for the UT receptor. While a comprehensive screening panel for this compound is not publicly available, data from closely related urotensin-II antagonists, such as SB-706375, indicate a high degree of selectivity for the UT receptor. For instance, this compound does not inhibit contractions induced by potassium chloride, endothelin-1, angiotensin II, or phenylephrine (B352888) in isolated rat aorta preparations, suggesting it does not significantly interact with voltage-gated calcium channels, endothelin receptors, angiotensin II receptors, or adrenergic receptors at effective concentrations.
Troubleshooting Guide
Issue 1: Off-target effects observed in my experiment.
Possible Cause 1: Compound concentration is too high. Even highly selective compounds can exhibit off-target effects at concentrations significantly above their Ki or IC50 for the primary target.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that elicits the desired on-target effect without engaging off-target receptors.
Possible Cause 2: The observed phenotype is due to downstream effects of UT receptor blockade. The urotensin-II system can influence various signaling pathways. The observed effect may be an indirect consequence of UT receptor antagonism rather than a direct off-target interaction.
-
Troubleshooting Step: Review the known signaling pathways downstream of the UT receptor. The diagram below illustrates the canonical signaling pathway for the urotensin-II receptor. Use specific inhibitors for downstream effectors to dissect the pathway and confirm if the observed effect is mediated through the UT receptor.
Urotensin-II Signaling Pathway
Urotensin-II signaling pathway initiated by ligand binding and inhibited by this compound.
Issue 2: Inconsistent results with this compound.
Possible Cause 1: Compound stability and storage. Improper storage can lead to degradation of the compound, resulting in reduced potency.
-
Troubleshooting Step: Store this compound as recommended by the manufacturer, typically as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
Possible Cause 2: Variability in experimental systems. Differences in cell lines, tissue preparations, or animal models can lead to varied responses.
-
Troubleshooting Step: Ensure consistency in your experimental setup. Standardize cell passage numbers, animal age and strain, and tissue handling procedures. Always include appropriate positive and negative controls in your experiments.
Quantitative Data
The following table summarizes the binding affinity of this compound for its primary target and the selectivity profile of a closely related urotensin-II antagonist, SB-706375. This data for SB-706375 is provided as a representative example of the selectivity of this class of compounds.
| Target | Compound | Assay Type | Species | Affinity/Activity |
| Urotensin-II Receptor | This compound | Binding Assay | Rat | Ki = 121 nM |
| Urotensin-II Receptor | SB-706375 | Binding Assay | Human | Ki = 4.7 nM |
| Adrenergic α1 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Adrenergic α2 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Adrenergic β1 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Angiotensin AT1 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Dopamine D2 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Endothelin ETA Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Serotonin 5-HT2A Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| Muscarinic M1 Receptor | SB-706375 | Radioligand Binding | Human | > 10,000 nM |
| hERG Channel | SB-706375 | Electrophysiology | Human | IC50 > 30,000 nM |
Experimental Protocols
1. Radioligand Binding Assay for Urotensin-II Receptor
This protocol describes a general method for determining the binding affinity of this compound to the urotensin-II receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the urotensin-II receptor (e.g., CHO-UTR or HEK293-UTR cells).
-
Radiolabeled urotensin-II (e.g., [125I]-Urotensin-II).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., unlabeled urotensin-II at a high concentration).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled urotensin-II, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled urotensin-II instead of this compound.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound using competitive binding analysis software (e.g., Prism).
-
2. Isolated Rat Aorta Contraction Assay
This functional assay assesses the ability of this compound to inhibit urotensin-II-induced vasoconstriction.
-
Materials:
-
Thoracic aorta from a rat.
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).
-
Organ bath system with force transducers.
-
Urotensin-II.
-
This compound.
-
Other vasoconstrictors (e.g., potassium chloride, phenylephrine) for selectivity testing.
-
-
Procedure:
-
Isolate the thoracic aorta and cut it into rings (2-3 mm).
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1-2 g.
-
Induce a reference contraction with a high concentration of potassium chloride.
-
After washout and return to baseline, pre-incubate the tissues with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for urotensin-II.
-
Record the contractile force.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect (pA2 value).
-
To assess selectivity, perform similar experiments using other vasoconstrictors in the presence of this compound.
-
Experimental Workflow for Assessing Antagonist Selectivity
A typical workflow for characterizing the selectivity of a receptor antagonist.
Long-term stability of SB-611812 stock solutions
Welcome to the technical support center for SB-611812. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound stock solutions and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advised to store the DMSO stock solution at -20°C or -80°C. A product information sheet from one supplier indicates that the compound is stable for at least four years when stored correctly. To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 10 mM.
Q3: How stable is this compound in aqueous solutions for experimental use?
Q4: Can I subject my this compound DMSO stock solution to repeated freeze-thaw cycles?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. General studies on a diverse range of compounds stored in DMSO have shown that while many remain stable for a limited number of cycles (some studies suggest up to 11-25 cycles with no significant loss), the best practice to ensure the integrity of your stock solution is to aliquot it into single-use volumes after initial preparation.[1][2] This minimizes the exposure of the compound to moisture and temperature fluctuations, which can lead to degradation or precipitation.
Q5: What is the maximum final concentration of DMSO that should be used in cell-based assays with this compound?
A5: To avoid solvent-induced toxicity or off-target effects in cell-based experiments, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected antagonist activity | 1. Degradation of this compound stock solution: Improper storage (e.g., room temperature for extended periods, repeated freeze-thaw cycles). 2. Precipitation of this compound in aqueous media: Low solubility of the compound in the final assay buffer. 3. Incorrect concentration of the working solution: Pipetting errors or incorrect dilution calculations. | 1. Prepare a fresh stock solution from powder. Ensure proper storage of aliquots at -20°C or -80°C. 2. Prepare fresh dilutions in pre-warmed aqueous media immediately before each experiment. Ensure thorough mixing. Consider using a carrier protein like BSA in the buffer to improve solubility. 3. Verify all calculations and ensure pipettes are calibrated. Prepare a fresh dilution series. |
| High background or off-target effects observed | 1. High final DMSO concentration: The final concentration of DMSO in the assay is too high, causing cellular stress or non-specific effects. 2. Contamination of stock solution: Bacterial or fungal contamination of the DMSO stock. | 1. Ensure the final DMSO concentration in your assay is below 0.5%.[3] Always include a vehicle control with the same DMSO concentration. 2. Filter-sterilize the DMSO stock solution using a 0.22 µm syringe filter compatible with organic solvents. Prepare new stock solutions under sterile conditions. |
| Complete loss of antagonist activity | 1. Significant degradation of this compound: Extended storage at inappropriate temperatures or in an unsuitable solvent. 2. Incorrect compound used: Mix-up of vials or reagents. | 1. Discard the old stock solution and prepare a fresh one from the solid compound. Review and adhere to recommended storage conditions. 2. Verify the identity of the compound through appropriate analytical methods if possible, or obtain a new vial of this compound. |
Data Summary
Table 1: Storage and Stability of this compound Stock Solutions
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Solubility in DMSO | 10 mM | N/A |
| Long-Term Storage Temperature | -20°C or -80°C | [3] |
| Stated Long-Term Stability | ≥ 4 years (under proper storage) | N/A |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use vials | [1][2] |
| Final DMSO Concentration in Assay | < 0.5% | [3] |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into single-use, sterile vials. e. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathway of Urotensin II Receptor (UTR) and Inhibition by this compound
This compound is an antagonist of the urotensin II receptor (UTR), a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, urotensin II, to UTR primarily activates the Gq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK1/2), ultimately resulting in various cellular responses such as vasoconstriction and cell proliferation.[4][5][6][7] this compound competitively binds to UTR, preventing the binding of urotensin II and thereby inhibiting this signaling cascade.
Caption: UTR signaling pathway and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the antagonist activity of this compound in a cell-based assay. The process begins with the preparation of the stock solution, followed by cell culture and treatment, and concludes with an appropriate assay to measure the cellular response.
Caption: General workflow for this compound in vitro experiments.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Urotensin II Receptor Antagonists: SB-611812 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-611812 with other prominent urotensin II (UT) receptor antagonists, including Palosuran, Urantide, GSK1562590, and SB-710411. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by presenting key performance data, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Introduction to Urotensin II and its Receptor
Urotensin II (U-II) is a cyclic peptide that has been identified as one of the most potent vasoconstrictors in mammals.[1] It exerts its effects by binding to the G protein-coupled urotensin II receptor (UT), formerly known as GPR14.[1] The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system, making it a significant target for therapeutic intervention in conditions such as hypertension, heart failure, and renal dysfunction.[2] Consequently, the development of selective UT receptor antagonists is an active area of research.
Comparative Performance of Urotensin II Antagonists
The following tables summarize the in vitro and in vivo performance of this compound and other selected UT receptor antagonists.
In Vitro Binding Affinity and Functional Potency
| Compound | Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | Human | Radioligand Binding | pKi | 6.6 | [3] |
| Rat | Radioligand Binding | Ki | 121 nM | [3] | |
| Palosuran (ACT-058362) | Human | Radioligand Binding (CHO cells) | IC50 | 3.6 nM | [2] |
| Urantide | Human | Radioligand Binding | pKi | 8.3 | [4] |
| Rat | Aortic Ring Contraction | pKB | 8.3 | [4] | |
| GSK1562590 | Human | Radioligand Binding | pKi | 9.14 - 9.66 | [4][5] |
| Rat | Aortic Ring Contraction | pKb | 8.93 - 10.12 | [4][5] | |
| SB-710411 | Rat | Radioligand Binding | pKi | 7.50 ± 0.07 | [6] |
| Monkey | Radioligand Binding | pKi | 6.82 ± 0.06 | [6] | |
| Rat | Inositol Phosphate Formation | pKb | 6.54 ± 0.05 | [6] |
In Vivo Efficacy
| Compound | Animal Model | Effect | Quantitative Data | Reference(s) |
| This compound | Rat model of balloon angioplasty | Attenuated intimal hyperplasia | 60% less intimal thickening than vehicle-treated animals | [7] |
| Palosuran (ACT-058362) | Hypertensive patients with type 2 diabetic nephropathy | No significant effect on albuminuria, blood pressure, GFR, or renal plasma flow | Not Applicable | [7] |
| SB-710411 | Rat model of myocardial ischemia-reperfusion injury | Reduced infarct size and histological damage | Significant reduction at 1.0 and 2.0 μg/kg | [8] |
| GSK1562590 | Anesthetized cats | Inhibited hU-II-induced systemic pressor response | 10-fold lower dose than GSK1440115 | [4][5] |
Urotensin II Signaling Pathway
Urotensin II binding to its Gq-coupled receptor (UT) initiates a signaling cascade that leads to various cellular responses, primarily vasoconstriction. The diagram below illustrates the key components of this pathway.
Caption: Urotensin II signaling pathway leading to vasoconstriction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize urotensin II receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the urotensin II receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the urotensin II receptor.
Materials:
-
Membrane preparations from cells expressing the human or rat urotensin II receptor (e.g., CHO-K1 or HEK-293 cells).[9]
-
[¹²⁵I]-Urotensin II (Radioligand).[9]
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[10]
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled urotensin II (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various dilutions, and 50 µL of [¹²⁵I]-Urotensin II (final concentration typically 0.1-0.5 nM).
-
To determine non-specific binding, a set of wells will contain a high concentration of unlabeled urotensin II instead of the test compound.
-
To initiate the binding reaction, add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Aortic Ring Contraction Assay
This functional assay measures the ability of an antagonist to inhibit urotensin II-induced vasoconstriction in isolated arterial rings.
Objective: To determine the potency of a test compound as an antagonist of urotensin II-induced vasoconstriction.
Materials:
-
Thoracic aorta from rats.[11]
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).[3]
-
Urotensin II.
-
Test compounds (e.g., this compound) at various concentrations.
-
Organ bath system with force transducers.
Procedure:
-
Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After washing and returning to baseline, pre-incubate the rings with the test compound at various concentrations (or vehicle) for 30-60 minutes.
-
Generate a cumulative concentration-response curve for urotensin II by adding it to the organ bath in a stepwise manner.
-
Record the contractile responses.
-
The antagonist potency can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Calcium Mobilization Assay
This cell-based functional assay measures the ability of an antagonist to block the urotensin II-induced increase in intracellular calcium concentration.
Objective: To determine the IC50 of a test compound for the inhibition of urotensin II-induced calcium mobilization.
Materials:
-
Cells stably expressing the human or rat urotensin II receptor (e.g., HEK-293 or CHO cells).[12]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Urotensin II.
-
Test compounds (e.g., this compound) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with the test compound at various concentrations (or vehicle) for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add urotensin II (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the urotensin II-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value from the concentration-response curve of the antagonist.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a novel urotensin II receptor antagonist.
Caption: A typical experimental workflow for characterizing a UT antagonist.
References
- 1. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel and Highly Potent Urotensin II Receptor Antagonist Inhibits Urotensin II-Induced Pressure Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential agonistic and antagonistic effects of the urotensin-II ligand SB-710411 at rodent and primate UT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 8. Urotensin-ⅡReceptor Antagonist SB-710411 Protects Rat Heart against Ischemia-Reperfusion Injury via RhoA/ROCK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolabelling the urotensin II receptor reveals distinct agonist- and partial-agonist-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SB-611812 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB-611812's performance against other urotensin II receptor (UTR) antagonists in various animal models. The information is presented with supporting experimental data to aid in the evaluation of its therapeutic potential.
This compound is a non-peptide antagonist of the urotensin II receptor (UTR), a G-protein coupled receptor implicated in a range of cardiovascular diseases. Urotensin II, the primary ligand for UTR, is a potent vasoconstrictor and is involved in cardiac remodeling, fibrosis, and hypertrophy. Consequently, antagonism of the UTR is a promising therapeutic strategy for conditions such as heart failure and restenosis following angioplasty. This guide summarizes the efficacy of this compound in relevant animal models and provides a comparative overview with other known UTR antagonists.
Urotensin II Signaling Pathway
The binding of urotensin II to its receptor (UTR) initiates a cascade of intracellular signaling events. This pathway plays a crucial role in mediating the physiological and pathological effects of urotensin II. The diagram below illustrates the key components of this signaling cascade.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound and other urotensin II receptor antagonists in preclinical animal models of cardiovascular disease. It is important to note that direct head-to-head comparative studies are limited.
Table 1: Efficacy in a Rat Model of Balloon Angioplasty (Restenosis)
| Compound | Dosage | Animal Model | Key Efficacy Endpoint | Result | Citation |
| This compound | 30 mg/kg/day | Rat, balloon angioplasty of the carotid artery | Intimal Thickening | 60% reduction compared to vehicle | [1] |
| Urantide | Not Reported | Rat, thoracic aorta after balloon injury | Neointima Formation | Inhibition of U-II induced proliferation of vascular smooth muscle cells | [2] |
Note: While both compounds show promise in mitigating vascular remodeling, the lack of standardized experimental conditions and direct comparisons makes it difficult to definitively rank their efficacy.
Table 2: Efficacy in a Rat Model of Coronary Artery Ligation (Heart Failure)
| Compound | Dosage | Animal Model | Key Efficacy Endpoints | Result | Citation |
| This compound | 30 mg/kg/day | Rat, left anterior descending coronary artery ligation | Myocardial Interstitial Fibrosis, Collagen Type I:III Ratio | Significant attenuation of fibrosis and reduction in collagen ratio (P<0.01) | [3] |
| SB-710411 | Not Reported | Rat, ischemia-reperfusion injury | Myocardial Infarct Size | Potent protective effect against myocardial I/R injury | [4] |
| Palosuran (B1678358) (ACT-058362) | Not Reported | Rat, renal artery clamping | Renal Ischemia | Prevents no-reflow phenomenon and subsequent acute renal failure | [5][6] |
Note: The compounds were evaluated in different models of cardiac and renal injury. This compound has demonstrated efficacy in a chronic heart failure model, while SB-710411 showed benefits in an acute ischemia-reperfusion model. Palosuran's efficacy has been primarily demonstrated in a renal ischemia model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key animal models cited in this guide.
Rat Balloon Angioplasty Model of Restenosis
This model is utilized to mimic the vascular injury that occurs during angioplasty and the subsequent development of neointimal hyperplasia, a key component of restenosis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common carotid artery is surgically exposed and isolated. A Fogarty 2F balloon catheter is introduced into the artery.
-
Vascular Injury: The balloon is inflated to induce endothelial denudation and stretching of the arterial wall. This process is often repeated to ensure consistent injury.
-
Treatment: Animals are randomly assigned to receive either this compound (e.g., 30 mg/kg/day via oral gavage) or a vehicle control for a specified period (e.g., 14 or 28 days).
-
Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized, and the injured arterial segment is harvested.
-
Histological Analysis: The arterial tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Masson's trichrome) to visualize and quantify the degree of intimal thickening.
Rat Coronary Artery Ligation Model of Heart Failure
This model simulates myocardial infarction and the subsequent development of heart failure, allowing for the evaluation of therapeutic interventions on cardiac remodeling and function.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia and Ventilation: Animals are anesthetized and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture.
-
Treatment: Treatment with this compound (e.g., 30 mg/kg/day) or vehicle is initiated, often prior to or immediately after the ligation, and continued for the duration of the study (e.g., 8 weeks).[3]
-
Monitoring: Cardiac function is monitored throughout the study period using non-invasive techniques such as echocardiography.
-
Analysis: The heart tissue is processed for histological analysis to assess the extent of myocardial fibrosis using stains like Masson's trichrome and picrosirius red.[3] Western blotting can be used to quantify the ratio of collagen type I to type III.[3]
Conclusion
The available preclinical data suggests that this compound is an effective antagonist of the urotensin II receptor, demonstrating significant efficacy in animal models of both vascular restenosis and heart failure. While other UTR antagonists have also shown promise in related models, a lack of direct comparative studies makes it challenging to establish a definitive hierarchy of efficacy. The detailed experimental protocols provided in this guide should facilitate further research and comparative evaluation of this compound and other compounds in this class. Future studies should aim to include head-to-head comparisons under standardized conditions to better elucidate the relative therapeutic potential of these agents.
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Effects of Urotensin II and Its Specific Receptor Antagonist Urantide on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-ⅡReceptor Antagonist SB-710411 Protects Rat Heart against Ischemia-Reperfusion Injury via RhoA/ROCK Pathway | PLOS One [journals.plos.org]
- 5. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of GPR14 Antagonists: SB-611812 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the GPR14 antagonist SB-611812 with other notable antagonists targeting the urotensin-II receptor (UT), also known as GPR14. The urotensin-II system, centered around the most potent known endogenous vasoconstrictor, urotensin-II, is a significant area of research in cardiovascular diseases. Understanding the specific binding and functional properties of different antagonists is crucial for advancing drug discovery and elucidating the physiological roles of this system.
This comparison synthesizes available experimental data on this compound and other key GPR14 antagonists, including urantide, palosuran, and SB-710411. Quantitative data on binding affinities and functional antagonism are presented in structured tables for clear comparison. Detailed experimental methodologies for the key assays are also provided to aid in the interpretation and replication of these findings.
GPR14 Signaling Pathway
Activation of the GPR14 receptor by its endogenous ligand, urotensin-II, primarily initiates a signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is central to the vasoconstrictive and proliferative effects of urotensin-II.
Caption: GPR14 signaling cascade upon urotensin-II binding.
Comparative Analysis of GPR14 Antagonists
The following tables summarize the available quantitative data for this compound and other GPR14 antagonists. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary between different reports. A crucial consideration is the species-specific activity of these compounds, with some acting as antagonists in rodent models but exhibiting agonist properties in primate systems.
Table 1: Binding Affinity of GPR14 Antagonists
| Compound | Species | Assay Type | Preparation | Radioligand | Affinity (pKi / Ki) | Reference(s) |
| This compound | Human | Radioligand Binding | - | - | pKi: 6.6 | [1] |
| Rat | Radioligand Binding | - | [¹²⁵I]U-II | pKi: 6.92 (Ki: 121 nM) | [1] | |
| Urantide | Human | Radioligand Binding | CHO/K1 cells | [¹²⁵I]U-II | pKi: 8.3 ± 0.04 | [2][3] |
| Palosuran | Human | Radioligand Binding | CHO cell membranes | [¹²⁵I]U-II | IC₅₀: 3.6 nM | [4] |
| Rat | Radioligand Binding | CHO cell membranes | [¹²⁵I]U-II | IC₅₀: 1475 nM | [4] | |
| SB-710411 | Rat | Radioligand Binding | - | [¹²⁵I]U-II | pKi: 7.50 ± 0.07 | |
| Monkey | Radioligand Binding | - | [¹²⁵I]U-II | pKi: 6.82 ± 0.06 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonism of GPR14 Antagonists
| Compound | Species | Assay Type | Tissue/Cell Line | Measured Parameter | Potency (pA₂ / pKb / IC₅₀) | Reference(s) |
| This compound | Rat | Fibroblast Proliferation | Neonatal Cardiac Fibroblasts | Inhibition of U-II induced proliferation | Significant inhibition at 1 µM | [5] |
| Urantide | Rat | Aortic Ring Contraction | Thoracic Aorta | pKb | 8.3 ± 0.09 | [3] |
| Palosuran | Human | Calcium Mobilization | CHO cells | IC₅₀ | 17 nM | [4] |
| Rat | Calcium Mobilization | CHO cells | IC₅₀ | >10,000 nM | [4] | |
| SB-710411 | Rat | Aortic Ring Contraction | Isolated Aorta | pKb | 7.47 | [4] |
| Rat | Calcium Mobilization | HEK293-UT cells | pKb | 7.29–8.00 | [4] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKb is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
Selectivity Profile
For instance, This compound is described as a highly selective UT receptor antagonist.[6] Similarly, SB-706375 , a related compound, was shown to be selective for the human UT receptor when tested against a panel of 86 distinct receptors, ion channels, enzymes, and transporters.[4] It did not affect the contractile responses induced by KCl, phenylephrine, angiotensin II, and ET-1 at a concentration of 1 µM.[4] In contrast, some aminomethylpiperazine-based urotensin antagonists have shown cross-reactivity with the kappa-opioid receptor.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow for a typical radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human or rat GPR14 receptor.[8] Cells are cultured, harvested, and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended in an appropriate assay buffer.[8]
-
Binding Reaction: In a multi-well plate, a fixed concentration of radioligand (e.g., [¹²⁵I]urotensin-II) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (the "competitor").[9]
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 2 hours) to allow the binding to reach equilibrium.[9]
-
Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[9] The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Caption: General workflow of a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture and Plating: Cells stably or transiently expressing the GPR14 receptor are seeded into multi-well plates and cultured until they form a confluent monolayer.[10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.[10][11]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist for a defined period.[10]
-
Agonist Stimulation: A fixed concentration of the agonist, urotensin-II, is added to the wells to stimulate the GPR14 receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).[10][11]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The data are used to calculate the IC₅₀ (the concentration of antagonist that produces 50% inhibition) or the pA₂ value, a measure of the antagonist's potency.
Conclusion
This compound is a selective antagonist of the urotensin-II receptor (GPR14). While direct comparative data with other antagonists like urantide, palosuran, and SB-710411 in standardized assays are limited, the available information suggests it is a valuable tool for investigating the urotensin-II system. A key takeaway from the broader research on GPR14 antagonists is the significant species-specific differences in their pharmacological profiles. This highlights the importance of careful selection of experimental models and thorough characterization of antagonist activity in species relevant to the intended therapeutic application. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies aimed at further characterizing the specificity and therapeutic potential of this compound and other GPR14 antagonists.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 7. Aminomethylpiperazines as selective urotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of SB-611812 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the urotensin-II (U-II) receptor antagonist SB-611812 with other alternatives, supported by experimental data. Urotensin-II is recognized as the most potent mammalian vasoconstrictor identified to date and is implicated in a variety of cardiovascular and renal pathologies. [1][2] This guide summarizes key in vitro and in vivo findings to facilitate a comprehensive understanding of the therapeutic potential of targeting the U-II system.
Introduction to Urotensin-II and its Antagonists
Urotensin-II (U-II) is a cyclic peptide that exerts its effects through the G-protein-coupled receptor, UT (previously known as GPR14).[3][4] The U-II/UT system is involved in a range of physiological processes, and its dysregulation has been linked to cardiovascular diseases such as heart failure, hypertension, and atherosclerosis, as well as metabolic and kidney diseases.[3][5] This has prompted the development of UT receptor antagonists as potential therapeutic agents. This guide focuses on this compound and provides a comparative analysis with other notable antagonists, palosuran (B1678358) and urantide.
Comparative In Vitro Efficacy
The in vitro effects of U-II receptor antagonists are crucial for understanding their mechanism of action and potency. Key parameters evaluated include binding affinity to the UT receptor and the functional inhibition of U-II-induced cellular responses.
Table 1: Comparison of In Vitro Effects of Urotensin-II Receptor Antagonists
| Compound | Assay | Species | Key Findings | Reference |
| This compound | Radioligand Binding | Rat | Ki = 121 nM for recombinant rat UT receptor | [Cayman Chemical] |
| Aortic Ring Contraction | Rat | pA2 = 6.59 against U-II-induced contraction | [Cayman Chemical] | |
| Cardiac Fibroblast Proliferation | Rat | 1 µM this compound significantly inhibited U-II-induced proliferation | [Bousette et al., 2006] | |
| Collagen Synthesis | Rat | 1 µM this compound significantly reduced U-II-stimulated synthesis of Collagen I and III in cardiac fibroblasts | [An investigation into the expression and mechanism of action of urotensin II in chronic pressure-overloaded rat hearts] | |
| Palosuran | Radioligand Binding | Human | High affinity in the low nanomolar range for human UT receptor | [Clozel et al., 2004] |
| Radioligand Binding | Rat | Over 100-fold lower binding inhibitory potency on rat UT receptor compared to human | [Clozel et al., 2004] | |
| Aortic Ring Contraction | Rat | pD'(2) = 5.2 for inhibiting U-II-induced contraction | [Clozel et al., 2004] | |
| Calcium Mobilization | Human | Inhibits U-II-induced calcium mobilization | [Clozel et al., 2004] | |
| Urantide | Radioligand Binding | Human | pKi = 8.3 for recombinant human UT receptors in CHO/K1 cells | [Patrella et al., 2005] |
| Aortic Ring Contraction | Rat | pKB = 8.3 against U-II-induced contraction | [Patrella et al., 2005] |
Comparative In Vivo Efficacy
In vivo studies are essential to correlate the in vitro findings with physiological outcomes. The primary focus of in vivo research for these antagonists has been on cardiovascular and renal applications.
Table 2: Comparison of In Vivo Effects of Urotensin-II Receptor Antagonists
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat model of ischemia (coronary artery ligation) | 30 mg/kg/day | Decreased myocardial interstitial fibrosis and the ratio of collagen I to collagen III. Attenuated both myocardial and endocardial interstitial fibrosis. | [Cayman Chemical, Bousette et al., 2006] |
| Rat model of balloon angioplasty | 30 mg/kg/day | Resulted in 60% less intimal thickening compared to vehicle-treated animals. | [Rakowski et al., 2005] | |
| Palosuran | Streptozotocin-induced diabetic rats | 300 mg/kg/day for 6 weeks | Improved survival, increased insulin (B600854), slowed the increase in glycemia, glycosylated hemoglobin, and serum lipids. Increased renal blood flow and delayed the development of proteinuria and renal damage. | [Clozel et al., 2006] |
| Rat model of renal ischemia (renal artery clamping) | 10 mg/kg/h i.v. | Prevented the no-reflow phenomenon and the subsequent development of acute renal failure. | [Clozel et al., 2004] | |
| Hypertensive patients with type 2 diabetic nephropathy | 125 mg BID for 4 weeks | Did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow. | [Vogt et al., 2010] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Urotensin-II signaling cascade leading to vasoconstriction and cell proliferation.
Caption: Workflow for in vivo evaluation of this compound on cardiac remodeling.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
In Vitro: Rat Aortic Ring Contraction Assay
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into 2-3 mm rings. The endothelium can be removed by gently rubbing the intimal surface.[6]
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Tissues are equilibrated for 60-90 minutes under a resting tension of 1-2 g.
-
Contraction Induction: A cumulative concentration-response curve to U-II is generated.
-
Antagonist Evaluation: In parallel experiments, aortic rings are pre-incubated with this compound for a specified period (e.g., 30 minutes) before the addition of U-II.
-
Data Analysis: The pA2 value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated.
In Vivo: Rat Model of Myocardial Infarction (Left Coronary Artery Ligation)
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are anesthetized.[7]
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture.[7][8] Successful ligation is confirmed by the observation of myocardial blanching.
-
Treatment Administration: this compound (30 mg/kg/day) or vehicle is administered orally, typically starting shortly before or after the ligation surgery and continuing for the duration of the study (e.g., 8 weeks).
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesia.[7]
-
Endpoint Analysis: At the end of the treatment period, hearts are excised for analysis. This can include:
-
Histology: Staining with Masson's trichrome or Picrosirius red to visualize and quantify the extent of fibrosis.
-
Biochemical Analysis: Western blotting or RT-PCR to measure the expression of collagen types I and III.
-
In Vitro: Cardiac Fibroblast Proliferation Assay
-
Cell Culture: Neonatal rat cardiac fibroblasts are isolated and cultured in appropriate media.[9][10]
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well.[9]
-
Stimulation: Cells are stimulated with U-II in the presence or absence of this compound.
-
Proliferation Measurement: Cell proliferation can be assessed using various methods, such as a BrdU (Bromodeoxyuridine) incorporation assay.[9]
-
Data Analysis: The inhibitory effect of this compound on U-II-induced proliferation is quantified and statistical significance is determined.
Conclusion
This compound demonstrates a clear correlation between its in vitro antagonist activity at the urotensin-II receptor and its in vivo efficacy in attenuating pathological cardiac remodeling. Its ability to inhibit U-II-induced vasoconstriction and fibroblast proliferation in vitro translates to a reduction in myocardial fibrosis in animal models of heart disease. When compared to other UT receptor antagonists like palosuran, this compound shows a consistent profile, though species-specific differences in antagonist potency are an important consideration. Palosuran has been more extensively studied in the context of renal disease and diabetes, with some promising results in animal models that did not fully translate to human clinical trials for diabetic nephropathy.[11][12][13] Urantide, a peptide antagonist, exhibits high potency in vitro but its development for in vivo applications may be more challenging.[14] The collective data suggest that UT receptor antagonism, and specifically the use of molecules like this compound, remains a promising avenue for the development of novel therapies for cardiovascular diseases characterized by fibrosis and excessive vasoconstriction. Further research is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
References
- 1. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Cardiac fibroblast-derived VCAM-1 enhances cardiomyocyte proliferation for fabrication of bioengineered cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the urotensin receptor antagonist palosuran in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of the Urotensin-II Receptor in Cardiac Remodeling: A Comparative Analysis of Pharmacological Blockade with SB-611812 and Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of the urotensin-II receptor (UTR) antagonist, SB-611812, with findings from UTR genetic knockout models. This objective comparison, supported by experimental data, elucidates the critical role of the urotensin-II (U-II) signaling pathway in cardiovascular pathophysiology, particularly in the context of cardiac remodeling following ischemic injury.
Urotensin-II is a potent vasoactive peptide that exerts its effects through the G protein-coupled urotensin-II receptor (UTR).[1] Activation of the UTR has been implicated in a variety of cardiovascular diseases. The U-II/UTR system is a promising therapeutic target, and understanding the concordance between pharmacological inhibition and genetic deletion of this receptor is crucial for validating its role in disease and for the development of novel therapeutics.
Comparative Efficacy: this compound vs. UTR Knockout in Attenuating Cardiac Fibrosis
Post-myocardial infarction (MI), the heart undergoes a remodeling process often characterized by excessive fibrosis, which can lead to heart failure. Both pharmacological blockade of the UTR with this compound and genetic deletion of the UTR have been shown to mitigate this pathological fibrosis.
A key study by Bousette et al. (2006) demonstrated that administration of this compound to rats following coronary artery ligation significantly attenuated myocardial interstitial fibrosis.[1] This finding is corroborated by studies on UTR knockout mice, which, although not in an identical MI model, show resistance to fibrosis in other models of cardiac and renal stress. For instance, Tzanidis et al. (2003) showed that U-II directly stimulates collagen synthesis in cardiac fibroblasts, a key process in fibrosis, providing a mechanistic link for the effects observed with both this compound and in knockout models.[2]
| Parameter | This compound Treatment (Rat MI Model) | UTR Knockout (Relevant Disease Models) | Reference |
| Myocardial Interstitial Fibrosis | Significantly attenuated | Reduced fibrosis in models of kidney injury and atherosclerosis | [1] |
| Collagen Type I:III Ratio | Reduced | Not explicitly reported, but consistent with reduced overall fibrosis | [1] |
| Cardiac Fibroblast Proliferation | U-II-induced proliferation inhibited by this compound | U-II fails to induce proliferation in fibroblasts lacking the UTR | [1][2] |
Cross-Validation of Vascular Effects
The initial characterization of U-II highlighted its potent vasoconstrictor activity. Studies comparing the vascular responses in wild-type versus UTR knockout mice provide a fundamental validation for the specificity of UTR antagonists like this compound.
Behm et al. (2003) demonstrated that the vasoconstrictor response to U-II is completely abolished in the aortas of UTR knockout mice, confirming that the UTR is the sole receptor mediating this effect.[3] This genetic evidence provides a solid foundation for interpreting the results of pharmacological studies using UTR antagonists.
| Parameter | This compound Treatment (in vitro) | UTR Knockout (ex vivo) | Reference |
| U-II-induced Vasoconstriction | Inhibits U-II-induced contraction of isolated rat aorta | Abolished in aortas from UTR knockout mice | [3] |
| Response to other vasoconstrictors (e.g., phenylephrine, endothelin-1) | No inhibition | Unaltered compared to wild-type mice | [3] |
Experimental Protocols
Myocardial Infarction Model (Coronary Artery Ligation)
A widely used method to induce myocardial infarction in rodents involves the ligation of the left anterior descending (LAD) coronary artery.[4][5][6][7]
-
Anesthesia and Ventilation: The animal (rat or mouse) is anesthetized, and the trachea is intubated to allow for artificial ventilation.
-
Thoracotomy: A surgical incision is made through the skin and pectoral muscles, and the chest cavity is opened, typically at the fourth or fifth intercostal space, to expose the heart.
-
Ligation: The pericardium is opened, and the LAD is identified. A suture is passed under the LAD and tied off to occlude blood flow. Successful ligation is often confirmed by the observation of myocardial blanching.
-
Closure: The chest is closed in layers, and the animal is allowed to recover. Post-operative analgesia is administered.
Measurement of Cardiac Fibrosis (Picrosirius Red Staining)
Picrosirius red staining is a common and specific method for the visualization and quantification of collagen fibers in tissue sections.[8][9][10][11][12]
-
Tissue Preparation: Hearts are excised, fixed (e.g., in 10% formalin), and embedded in paraffin. Sections of the heart tissue are then cut using a microtome.
-
Staining: The tissue sections are deparaffinized, rehydrated, and then stained with a Picrosirius red solution.
-
Imaging: The stained sections are visualized under a light microscope. Collagen fibers appear red.
-
Quantification: The percentage of the total tissue area that is stained red (indicating fibrosis) can be quantified using image analysis software.
Cardiac Fibroblast Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14][15][16]
-
Cell Culture: Primary cardiac fibroblasts are isolated from neonatal rats or mice and cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with U-II in the presence or absence of this compound.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The MTT is reduced by metabolically active cells to form purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable, proliferating cells.
Visualizing the Urotensin-II Signaling Pathway and Experimental Logic
To further clarify the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. Urotensin-II receptor blockade with this compound attenuates cardiac remodeling in experimental ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct actions of urotensin II on the heart: implications for cardiac fibrosis and hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified Technique for Coronary Artery Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. A Novel and Efficient Model of Coronary Artery Ligation and Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Monitoring cardiac fibrosis: a technical challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
The Use of SB-611812 as a Negative Control in Urotensin Receptor Signaling Studies: A Comparative Guide
In the intricate landscape of G protein-coupled receptor (GPCR) signaling research, the validation of specific receptor-mediated effects is paramount. For researchers investigating the urotensin-II receptor (UTR), a highly selective and potent antagonist is an indispensable tool to serve as a negative control, ensuring that the observed cellular or physiological responses are indeed orchestrated by UTR activation. This guide provides a comprehensive comparison of SB-611812 and other commonly used UTR antagonists, offering a detailed analysis of their performance based on experimental data.
The ideal negative control in this context is a compound that exhibits high affinity and selectivity for the UTR, effectively blocking the binding of the endogenous agonist, urotensin-II, without eliciting any downstream signaling itself (i.e., it is devoid of agonist activity). This ensures that any observed effect in the presence of the agonist and absence of the antagonist is specifically due to UTR signaling.
Comparative Analysis of UTR Antagonists
The following tables summarize the quantitative data for this compound and its alternatives, palosuran (B1678358) and urantide, derived from various in vitro assays. This data is crucial for assessing their suitability as negative controls.
| Compound | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Human UT Receptor | Radioligand Binding | pKi | 6.6 | [1] |
| Rat UT Receptor | Radioligand Binding | pKi | 6.92 | [1] | |
| Rat Aorta | Contraction Assay | pA2 | 6.59 | [2] | |
| Palosuran | Human UT Receptor | Radioligand Binding | Ki (nM) | Low nM range | [3] |
| Rat UT Receptor | Radioligand Binding | - | >100-fold less potent than on human | [3] | |
| Rat Aorta | Contraction Assay | pD'(2) | 5.2 | [3] | |
| Urantide | Rat Aorta | Contraction Assay | pKB | 8.3 | [4] |
| Human UT Receptor (recombinant) | Radioligand Binding | pKi | 8.3 | [4] |
Key Observations:
-
This compound demonstrates high affinity for both human and rat urotensin receptors, making it a versatile tool for cross-species studies. Its characterization as being "devoid of any agonist activity" further strengthens its candidacy as a reliable negative control.[5]
-
Urantide stands out for its exceptional potency as a competitive antagonist in the rat aorta and its high affinity for the human receptor.[4] It is explicitly stated to be "totally ineffective as an agonist," a critical feature for a negative control.[4]
-
Palosuran , while a potent antagonist at the human UTR, exhibits significantly lower potency at the rat receptor.[3] Furthermore, it has been reported to behave as an apparent noncompetitive inhibitor in functional assays with short incubation times, a factor that researchers should consider when designing their experiments.[3]
Signaling Pathways and Experimental Workflows
To understand the role of these antagonists, it is essential to visualize the UTR signaling pathway and the experimental workflows used to characterize them.
Caption: UTR signaling pathway and the inhibitory action of a negative control like this compound.
Caption: Workflow for validating a UTR antagonist as a negative control.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental findings. Below are summaries of the key experimental protocols used to characterize UTR antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the urotensin receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat urotensin-II receptor.[6]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled urotensin-II analog (e.g., [¹²⁵I]-hU-II) and varying concentrations of the unlabeled antagonist (e.g., this compound).[5]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.[5] The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in UTR signaling.
-
Cell Culture: Cells stably expressing the human urotensin receptor are seeded in 96-well plates.[8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM).[9]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.[8]
-
Agonist Stimulation: Urotensin-II is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.[8]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is determined. To assess for agonist activity, the compound is added alone to the cells, and any increase in calcium is measured.
Rat Aortic Ring Contraction Assay
This ex vivo assay assesses the functional antagonism of a compound in a physiologically relevant tissue.
-
Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.[10] The endothelium may be removed to study the direct effect on smooth muscle cells.[10]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.[6]
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension and are then contracted with a substance like potassium chloride to ensure viability.[6]
-
Antagonist Incubation: The aortic rings are incubated with the antagonist (e.g., this compound) for a specific duration.
-
Agonist-induced Contraction: A cumulative concentration-response curve to urotensin-II is generated in the absence and presence of the antagonist.
-
Data Analysis: The contractile responses are recorded isometrically. The potency of the antagonist is determined by calculating the pA₂ or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[4] The absence of a contractile response when the antagonist is applied alone indicates a lack of agonist activity.[4]
Conclusion
Based on the available data, This compound is an excellent candidate for use as a negative control in UTR signaling studies. Its high selectivity and lack of intrinsic agonist activity ensure that it will specifically block UTR-mediated effects without introducing confounding signals. Urantide also presents a very strong profile, with exceptional potency and selectivity. The choice between these may depend on the specific experimental system and desired concentration range. Palosuran , due to its species-dependent potency and potential for non-competitive antagonism, should be used with caution and a thorough understanding of its pharmacological properties in the chosen experimental model. The provided experimental protocols offer a robust framework for researchers to validate these and other compounds for their suitability as negative controls in the investigation of urotensin receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Replicating Published Findings for the Urotensin II Receptor Antagonist SB-611812: A Comparative Guide
This guide provides a comprehensive comparison of the published findings for SB-611812, a selective urotensin II (UT) receptor antagonist, with other relevant alternatives. It is designed for researchers, scientists, and drug development professionals to facilitate the replication and extension of these important cardiovascular studies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows.
Comparative Performance of Urotensin II Receptor Antagonists
The following tables summarize the quantitative data from key publications, comparing the efficacy of this compound with other UT receptor antagonists in relevant preclinical models.
Table 1: In Vivo Efficacy in a Rat Model of Restenosis (Balloon Angioplasty)
| Compound | Dosage | Key Finding | Publication |
| This compound | 30 mg/kg/day | 60% reduction in intimal thickening compared to vehicle.[1][2][3] | Rakowski E, et al. (2005) |
| Alternative data not available in a directly comparable model. |
Table 2: In Vivo Efficacy in a Rat Model of Cardiac Remodeling (Coronary Artery Ligation)
| Compound | Dosage | Key Findings | Publication |
| This compound | 30 mg/kg/day | - Significantly attenuated myocardial and endocardial interstitial fibrosis. - Reduced the ratio of collagen type I to type III. | Bousette N, et al. (2006) |
| Alternative data not available in a directly comparable model. |
Table 3: In Vitro Efficacy in Neonatal Rat Cardiac Fibroblasts
| Compound | Concentration | Key Finding | Publication |
| This compound | 1 µM | Significantly inhibited urotensin II-induced proliferation of cardiac fibroblasts. | Bousette N, et al. (2006) |
| Alternative data not available in a directly comparable in vitro model. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in their replication.
Rat Model of Restenosis (Balloon Angioplasty)
This protocol is based on the methodology described by Rakowski E, et al. (2005).
-
Animal Model: Male Wistar rats (9 weeks old) are used.
-
Anesthesia: Anesthesia is induced with a mixture of ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (5 mg/kg, i.p.).
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the left common, external, and internal carotid arteries.
-
A 2F Fogarty balloon catheter is introduced into the left external carotid artery through an arteriotomy and advanced to the common carotid artery.
-
The balloon is inflated to a pressure that causes slight resistance and is withdrawn three times to denude the endothelium.
-
The catheter is removed, and the external carotid artery is ligated.
-
-
Drug Administration: this compound (30 mg/kg/day) or vehicle is administered for 28 days.
-
Outcome Assessment: After 28 days, the animals are euthanized, and the carotid arteries are harvested for histological analysis of intimal thickening.
Rat Model of Cardiac Remodeling (Coronary Artery Ligation)
This protocol is based on the methodology described by Bousette N, et al. (2006) and general protocols for this model.[4][5][6][7][8]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia and Intubation: Anesthesia is induced (e.g., ketamine/xylazine or isoflurane), and the rats are intubated and connected to a ventilator.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
The chest is closed in layers.
-
-
Drug Administration: this compound (30 mg/kg/day) or vehicle is administered by oral gavage, starting 30 minutes before surgery and continuing daily for 8 weeks.
-
Outcome Assessment:
-
Histology: Hearts are harvested, fixed, and embedded in paraffin. Sections are stained with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[9][10][11][12][13]
-
Western Blot: Protein is extracted from heart tissue to determine the relative amounts of collagen type I and type III.[14][15][16][17][18]
-
Neonatal Rat Cardiac Fibroblast Proliferation Assay
This protocol is based on the methodology described by Bousette N, et al. (2006) and general protocols for fibroblast isolation and proliferation assays.[19][20][21][22][23]
-
Cell Isolation and Culture:
-
Hearts are harvested from 1-3 day old neonatal Sprague-Dawley rat pups.
-
The ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the cells.
-
The cell suspension is pre-plated to enrich for fibroblasts, which adhere more rapidly than cardiomyocytes.
-
Fibroblasts are cultured in appropriate media (e.g., DMEM with FBS).
-
-
Proliferation Assay:
-
Fibroblasts are seeded in multi-well plates.
-
Cells are treated with urotensin II in the presence or absence of this compound (1 µM).
-
Cell proliferation is assessed using a standard method, such as a colorimetric assay (e.g., MTT or WST-1) or by quantifying DNA synthesis (e.g., BrdU incorporation).
-
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Urotensin II Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound on cardiac remodeling.
References
- 1. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 4. Ischemic Model of Heart Failure in Rats and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 7. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. med.emory.edu [med.emory.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Extracellular Matrix Protein Ratios in the Human Heart and Vessels: How to Distinguish Pathological From Physiological Changes? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neonatal rat fibroblast isolation, culture, differentiation and determination of microRNA effects in transformation - Tao - Non-coding RNA Investigation [ncri.amegroups.org]
- 23. Resident fibroblast expansion during cardiac growth and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of SB-611812 and BIM-23127
An Objective Guide for Researchers in Drug Development
This guide provides a comprehensive head-to-head comparison of two notable investigational compounds, SB-611812 and BIM-23127. Both molecules have been characterized as antagonists of the urotensin-II (UT) receptor, a G protein-coupled receptor implicated in a range of physiological processes, particularly in the cardiovascular system. However, their pharmacological profiles exhibit key differences, most notably the dual antagonism of BIM-23127, which also targets the neuromedin B receptor (NMBR). This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the relevant signaling pathways to aid researchers in their drug development endeavors.
Quantitative Data Summary
The following tables provide a structured overview of the reported binding affinities and functional potencies of this compound and BIM-23127 at their respective targets.
Table 1: Urotensin-II (UT) Receptor Antagonist Activity
| Parameter | This compound | BIM-23127 | Species | Assay Type | Reference(s) |
| Ki | 121 nM | Not explicitly reported as a single value, pKi of 6.70 at hUT and 7.20 at rUT | Rat, Human | Radioligand Binding Assay | [1][2] |
| pA2 | 6.59 | 7.54 (hUT), 7.70 (rUT) | Rat, Human | Calcium Mobilization Assay | [1][2] |
| pIC50 | Not explicitly reported | 6.66 | Rat | Aortic Ring Contraction Assay | [1] |
Table 2: Neuromedin B Receptor (NMBR) Antagonist Activity
| Parameter | This compound | BIM-23127 | Species | Assay Type | Reference(s) |
| Ki | Not reported to have NMBR activity | 20.9 nM | Not specified | Radioligand Binding Assay | [3] |
| Functional Antagonism | Not applicable | Effectively blocks NMB-induced effects | In vivo | Feeding behavior studies | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are outlined below.
Radioligand Binding Assay (for UT and NMB Receptors)
This assay quantifies the affinity of a compound for its receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat UT receptor, or the NMB receptor. Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]U-II for the UT receptor or [¹²⁵I-Tyr0]neuromedin B for the NMBR) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound or BIM-23127).
-
Incubation and Separation: The reaction mixture is incubated to allow for binding equilibrium to be reached. Subsequently, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for UT Receptor)
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key downstream signaling event of UT receptor activation.
-
Cell Culture and Dye Loading: HEK293 cells stably expressing the human or rat UT receptor are seeded in multi-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, which exhibits increased fluorescence upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or BIM-23127) or vehicle control for a specified period.
-
Agonist Stimulation and Signal Detection: A fluorometric imaging plate reader (FLIPR) is used to monitor intracellular calcium levels in real-time. A baseline fluorescence reading is taken before the addition of a UT receptor agonist (e.g., urotensin-II). The agonist is then added, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The antagonist effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value, is calculated using the Schild equation to determine the potency of the antagonist.[1][5]
Rat Aortic Ring Contraction Assay (for UT Receptor)
This ex vivo assay assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced contraction of isolated rat aortic rings.
-
Tissue Preparation: The thoracic aorta is excised from a rat and placed in a cold, oxygenated physiological salt solution. The aorta is cleaned of adherent tissue and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Tissue Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. A pre-contraction is typically induced with an agent like potassium chloride to ensure tissue viability.
-
Antagonist and Agonist Addition: The tissues are pre-incubated with the antagonist (this compound or BIM-23127) at various concentrations before the cumulative addition of the UT receptor agonist (urotensin-II).
-
Data Analysis: The contractile responses to the agonist in the presence and absence of the antagonist are recorded. The potency of the antagonist is determined by its ability to shift the agonist's concentration-response curve to the right. The pA2 or pIC50 value is calculated to quantify the antagonist's potency.[1][6][7][8]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the urotensin-II and neuromedin B receptors.
Caption: Urotensin-II Receptor Signaling Pathway.
References
- 1. The neuromedin B receptor antagonist, BIM-23127, is a potent antagonist at human and rat urotensin-II receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. BIM 23127 | CAS 160161-61-5 | Tocris Bioscience [tocris.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Safe Disposal of SB-611812: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical information and a step-by-step plan for the proper disposal of SB-611812, a urotensin II receptor antagonist.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of research chemicals with unknown comprehensive hazard profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Key Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for a preliminary assessment but is not a substitute for a complete SDS.
| Property | Value |
| Formal Name | 2,6-dichloro-N-[4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]-4-(trifluoromethyl)-benzenesulfonamide |
| CAS Number | 345892-71-9 |
| Molecular Formula | C₁₇H₁₆Cl₃F₃N₂O₃S |
| Molecular Weight | 491.7 g/mol |
| Physical Form | Solid |
| Solubility | DMSO: 10 mM |
Source: Cayman Chemical[1]
Experimental Protocols: A Note on Disposal Procedures
Specific experimental protocols for the disposal of this compound are not publicly available. The following procedure is a general guideline derived from established laboratory safety standards for chemical waste.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to the lack of a complete SDS, this compound should be treated as a hazardous chemical waste. All materials contaminated with this compound, including empty containers, weighing boats, and contaminated PPE, must be disposed of as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your EHS department. Based on its chemical structure (containing chlorine and fluorine), it may be classified as halogenated organic waste.
3. Waste Collection and Containment:
-
Primary Container: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (345892-71-9), and the approximate amount of waste. Follow your institution's specific labeling requirements.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department. Do not pour this compound down the drain or dispose of it in the regular trash.
Regulatory Compliance
All chemical waste disposal is subject to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] These regulations govern the management of hazardous waste from its generation to its final disposal.[1] Working closely with your EHS department will ensure compliance with all applicable regulations.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling SB-611812
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical guidance for the handling of SB-611812, a potent kinase inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, research-grade kinase inhibitors. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound in both solid and solution forms. The required PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves is required. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or a dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| In Vitro Assays (e.g., Cell Culture) | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
Operational Plan
A clear and strictly followed operational plan is essential for the safe management of this compound within the laboratory.
Handling and Experimental Use:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, all equipment must be thoroughly decontaminated after use.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations for hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Contaminated PPE: Dispose of as hazardous waste in a designated and properly labeled container.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, a general workflow for evaluating a novel kinase inhibitor in a cell-based assay is outlined below. This protocol should be adapted based on the specific cell line and experimental goals.
General Workflow for In Vitro Cell-Based Assay:
Workflow for a typical in vitro cell-based assay with a kinase inhibitor.
Signaling Pathway
The specific biological target and signaling pathway of this compound are not publicly disclosed. However, as a kinase inhibitor, its general mechanism of action is to block the phosphorylation of downstream substrates, thereby inhibiting a signaling cascade. The diagram below illustrates this general principle.
General mechanism of action for a kinase inhibitor like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
